Thalidomide-NH-C5-NH2 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRWFHGNHTFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Thalidomide-NH-C5-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Thalidomide-NH-C5-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the underlying principles of Cereblon-mediated protein degradation, presents quantitative data for foundational immunomodulatory drugs (IMiDs), outlines detailed experimental protocols for characterization, and provides visual representations of the key pathways and workflows.
Introduction: From Molecular Glues to Targeted Degradation
Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are foundational molecules in the field of targeted protein degradation. Initially recognized for their immunomodulatory and anti-cancer properties, their mechanism of action was later elucidated to involve the E3 ubiquitin ligase Cereblon (CRBN).[1] These molecules act as "molecular glues," inducing proximity between CRBN and specific "neosubstrate" proteins that are not typically targeted by this ligase.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, which include key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[2]
This compound represents a strategic evolution of this principle. It is a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based CRBN-binding moiety and a C5 amine linker.[3] This molecule is not a drug in itself but a critical component for constructing PROTACs. PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system by bringing a specific protein of interest (POI) into proximity with an E3 ligase, leading to the POI's degradation.[3][4] In a PROTAC constructed with this linker, the thalidomide part binds to CRBN, while the terminal amine of the C5 linker is covalently attached to a ligand for a specific POI. The C5 alkyl amine linker provides a balance of flexibility and appropriate physicochemical properties to facilitate the formation of a stable and productive ternary complex between the target protein and CRBN.[3][4]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of a PROTAC utilizing this compound is the induced degradation of a target protein via the formation of a ternary complex. This process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule, through its two distinct ligands, simultaneously binds to the CRBN E3 ubiquitin ligase (via the thalidomide moiety) and the protein of interest (via the POI-specific ligand). This forms a transient POI-PROTAC-CRBN ternary complex.
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase complex (specifically, the associated E2 ubiquitin-conjugating enzyme) to transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling : The PROTAC molecule is not degraded in this process and is released after the ubiquitination of the POI, allowing it to act catalytically and induce the degradation of multiple copies of the target protein.
This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as it can lead to a more profound and sustained depletion of the target protein at lower compound concentrations.
Quantitative Data: Binding Affinities and Degradation Potency of CRBN Ligands
The efficacy of a CRBN-recruiting PROTAC is fundamentally linked to the binding affinity of its E3 ligase ligand for CRBN and the subsequent degradation of the target protein. The following table summarizes key quantitative data for the parent thalidomide and its well-characterized analogs, lenalidomide and pomalidomide. These values serve as a benchmark for evaluating new CRBN-based degraders.
| Compound | Assay Type | Binding Constant (Kd/Ki/IC50) | Cell Line/System | Reference(s) |
| Thalidomide | Fluorescence Polarization | Kd: ~250 nM | Recombinant human DDB1-CRBN | [5] |
| Isothermal Titration Calorimetry | Kd: 43.4 µM | Recombinant human CRBN-TBD | [6] | |
| Thermal Shift Assay | IC50: ~30 µM | Recombinant human CRBN-DDB1 | [7] | |
| Lenalidomide | Fluorescence Polarization | Ki: 177.8 nM | Recombinant human DDB1-CRBN | [5] |
| Isothermal Titration Calorimetry | Kd: 6.7 µM | Recombinant human CRBN-TBD | [6] | |
| Thermal Shift Assay | IC50: ~3 µM | Recombinant human CRBN-DDB1 | [7] | |
| Pomalidomide | Fluorescence Polarization | Ki: 156.6 nM | Recombinant human DDB1-CRBN | [5] |
| Isothermal Titration Calorimetry | Kd: 14.7 µM | Recombinant human CRBN-TBD | [6] | |
| Thermal Shift Assay | IC50: ~3 µM | Recombinant human CRBN-DDB1 | [7] | |
| Pomalidomide | IKZF3 Degradation (Western Blot) | DC50: 44 nM | Mino cells | [8] |
| Pomalidomide | IKZF1 Degradation (Western Blot) | DC50: 802 nM | Mino cells | [8] |
| Pomalidomide | IKZF1 Degradation (HiBiT) | Dmax: ~80% | HEK293T-IKZF1-HiBiT | [9] |
| Pomalidomide | IKZF3 Degradation (HiBiT) | DC50: 0.375 µM | HEK293T-IKZF3-HiBiT | [9] |
Note: Binding constants can vary significantly depending on the specific assay conditions and protein constructs used. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for assessing the potency and efficacy of protein degradation.
Experimental Protocols
The characterization of a PROTAC built with this compound involves a series of biophysical and cell-based assays to confirm its mechanism of action. Below are detailed methodologies for key experiments.
CRBN Binding Affinity Assays
4.1.1. Isothermal Titration Calorimetry (ITC)
-
Objective : To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the CRBN ligand portion of the PROTAC to purified CRBN protein.[10][11]
-
Methodology :
-
Sample Preparation :
-
Express and purify recombinant human CRBN, often as a more stable complex with DDB1.[11]
-
Extensively dialyze the protein against a suitable ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[10]
-
Dissolve the this compound or the final PROTAC in the final dialysis buffer to minimize heat of dilution effects.[10]
-
-
ITC Experiment :
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell of the calorimeter.[12]
-
Load the ligand solution (typically 10-fold higher concentration, e.g., 200-500 µM) into the injection syringe.[12]
-
Set the experimental temperature (e.g., 25°C).[11]
-
Perform a series of precisely measured injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, allowing the system to return to thermal equilibrium between injections.[12]
-
-
Data Analysis :
-
Perform a control titration of the ligand into buffer alone to determine and subtract the heat of dilution.[10]
-
Integrate the raw heat flow data and plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, ΔH, and ΔS.[10]
-
-
4.1.2. Surface Plasmon Resonance (SPR)
-
Objective : To measure the real-time binding kinetics (association rate, ka; dissociation rate, kd) and affinity (Kd) of the PROTAC to immobilized CRBN.[13]
-
Methodology :
-
Immobilization :
-
Immobilize recombinant CRBN protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).[14]
-
-
Binding Analysis :
-
Data Analysis :
-
Fit the resulting sensorgrams (response units vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
-
-
4.1.3. Fluorescence Polarization (FP) Competition Assay
-
Objective : To determine the binding affinity (Ki) of the PROTAC to CRBN by measuring its ability to displace a known fluorescently labeled CRBN ligand.[16][17]
-
Methodology :
-
Assay Setup :
-
In a microplate (e.g., black, low-binding 96-well plate), add a fixed concentration of purified CRBN protein and a fluorescently labeled thalidomide analog (tracer).[16]
-
-
Competition :
-
Add serial dilutions of the unlabeled test PROTAC to the mixture.
-
Include controls for no competition (tracer + protein) and no binding (tracer only).
-
-
Measurement :
-
Incubate the plate to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.[10]
-
-
Data Analysis :
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
-
Target Protein Degradation Assays
4.2.1. Western Blotting
-
Objective : To qualitatively and semi-quantitatively measure the reduction in the level of the target protein in cells treated with the PROTAC.[18][19][20]
-
Methodology :
-
Cell Culture and Treatment :
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[18]
-
-
Cell Lysis and Protein Quantification :
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[18]
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[18]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis :
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[21]
-
-
4.2.2. HiBiT Lytic Detection Assay
-
Objective : To quantitatively measure target protein degradation in a high-throughput format using a sensitive bioluminescent reporter system.[22][23][24]
-
Methodology :
-
Cell Line Generation :
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a suitable cell line.[25]
-
-
Cell Culture and Treatment :
-
Lysis and Luminescence Measurement :
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and furimazine substrate in the provided lytic buffer.[26]
-
Add a volume of the lytic reagent equal to the volume of cell culture in each well.[26]
-
Mix on a plate shaker for 3-10 minutes to ensure complete cell lysis and signal generation.[26]
-
Measure the luminescence on a plate luminometer.[23]
-
-
Data Analysis :
-
Normalize the luminescence signal to a vehicle-treated control.
-
Calculate the percentage of remaining protein and plot against the PROTAC concentration to determine the DC50 and Dmax values.[24]
-
-
Visualizing the Mechanism and Workflow
Signaling Pathway of PROTAC-Mediated Degradation
The following diagram illustrates the catalytic cycle of a PROTAC, such as one derived from this compound, in recruiting a target protein to the CRBN E3 ligase for ubiquitination and subsequent degradation.
Caption: PROTAC signaling pathway leading to target protein degradation.
Experimental Workflow for PROTAC Characterization
This diagram outlines a typical workflow for the preclinical characterization of a novel PROTAC developed using this compound, from initial biophysical validation to cellular efficacy assessment.
Caption: Experimental workflow for characterizing a CRBN-recruiting PROTAC.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 14. researchgate.net [researchgate.net]
- 15. dhvi.duke.edu [dhvi.duke.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. tracerDB | FP [tracerdb.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. benchchem.com [benchchem.com]
- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 23. benchchem.com [benchchem.com]
- 24. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 26. promega.com [promega.com]
An In-depth Technical Guide to the Chemical Properties and Applications of Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of Thalidomide-NH-C5-NH2 hydrochloride. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in modern drug discovery.
Core Chemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amine linker, making it a valuable tool for the construction of PROTACs.[1][2] The hydrochloride salt form is often used to enhance water solubility and stability.[3]
| Property | Value | Reference |
| CAS Number | 2375194-03-7 | [2] |
| Molecular Formula | C18H23ClN4O4 | [2] |
| Molecular Weight | 394.85 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in DMSO. The hydrochloride salt form generally has enhanced water solubility.[3] | [4] |
| Storage | Store at -20°C for long-term stability.[2] | [2] |
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The core mechanism of a PROTAC is to induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][5]
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC, containing the thalidomide-based ligand, simultaneously binds to the target POI and the Cereblon (CRBN) E3 ligase, forming a ternary complex.[6]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[5]
-
Catalytic Cycle: The PROTAC is then released and can initiate another round of degradation, acting in a catalytic manner.[7]
Downstream Signaling Pathways
By inducing the degradation of specific target proteins, thalidomide-based PROTACs can modulate various downstream signaling pathways. A well-established example is the degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[8][9]
The degradation of IKZF1/3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4), which in turn suppresses the expression of the oncogenic transcription factor c-Myc.[9] This pathway is of significant interest in the context of multiple myeloma and other hematological malignancies. Additionally, Cereblon and its modulation have been implicated in the regulation of the NF-κB signaling pathway.[10]
Experimental Protocols
Synthesis of a Thalidomide-based PROTAC
While a specific protocol for this compound is proprietary, the following is a general and representative protocol for synthesizing a PROTAC via amide coupling using a thalidomide-based amine linker.[11]
Objective: To couple a Protein of Interest (POI) ligand containing a terminal carboxylic acid to this compound.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Activation of POI Ligand:
-
Dissolve the POI ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[11]
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to neutralize the hydrochloride and for the coupling reaction.
-
Add the Thalidomide-NH-C5-NH2 solution dropwise to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.[11]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification and Characterization:
-
Purify the crude product by reverse-phase preparative HPLC.
-
Collect the fractions containing the pure PROTAC and lyophilize to dryness.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).[11]
-
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the thalidomide (B1683933) moiety to Cereblon in a competitive format.[12]
Principle: A fluorescently labeled thalidomide analog (tracer) binds to a tagged Cereblon protein (e.g., GST-tagged). An antibody against the tag, labeled with a FRET donor (e.g., terbium cryptate), is also added. When the tracer is bound, excitation of the donor results in a FRET signal. Unlabeled compounds, such as the thalidomide linker, will compete with the tracer, leading to a decrease in the FRET signal.[12]
Materials:
-
GST-tagged human Cereblon protein
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescently labeled thalidomide analog (tracer/acceptor)
-
This compound (test compound)
-
Assay buffer
-
384-well low volume white plate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a concentration gradient.
-
-
Assay Execution (384-well plate format):
-
To each well, add 5 µL of the diluted test compound or DMSO control.
-
Add a mixture of the Cereblon protein and the terbium-labeled antibody to the wells.
-
Add the fluorescent tracer to all wells. The final assay volume is typically 20 µL.[12]
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
PROTAC-mediated Protein Degradation Assay (Western Blot)
This is a fundamental assay to confirm that the synthesized PROTAC induces the degradation of the target protein in a cellular context.[13]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Introduction: The Central Role of Linkers in PROTAC Design
An in-depth technical guide on the synthesis of thalidomide-based PROTAC linkers for researchers, scientists, and drug development professionals.
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase ligands because they effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3][5] The favorable drug-like properties of these molecules, including their smaller size and good cell permeability, make them a cornerstone of PROTAC design.[1][]
The linker is not merely a passive spacer but an active and critical component that dictates the PROTAC's efficacy, selectivity, and physicochemical properties.[2][7] Its composition, length, and attachment points are pivotal in controlling the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[7][8][9] This guide provides a comprehensive overview of the synthesis of thalidomide-based PROTAC linkers, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Core Signaling Pathway: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The mechanism of action for thalidomide-based PROTACs is centered on the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, for which CRBN serves as the substrate receptor.[4][10] This complex consists of four main components: Cullin 4A (CUL4A), which acts as a scaffold; DNA damage-binding protein 1 (DDB1), an adaptor protein; RING-box protein 1 (ROC1), which recruits the ubiquitin-charged E2 conjugating enzyme; and Cereblon (CRBN), which recognizes substrates for degradation.[4]
A thalidomide-based PROTAC initiates protein degradation by simultaneously binding to the POI and CRBN, inducing the formation of a ternary complex.[1][4] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the POI's surface.[4] The resulting poly-ubiquitinated POI is then recognized and degraded by the proteasome.[3]
Caption: Mechanism of action for a thalidomide-based PROTAC.
General Workflow for PROTAC Development
The rational design of a potent and selective PROTAC is an iterative process that requires careful optimization of the linker.[8] The general workflow involves selecting appropriate ligands, systematically varying the linker's length and composition, and then characterizing the resulting PROTACs through a series of biophysical and cellular assays.[4][8]
Caption: A rational workflow for PROTAC linker selection and optimization.[8]
Synthetic Strategies and Linker Types
The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains, each imparting distinct properties to the PROTAC molecule.[8][11]
-
Alkyl Linkers: These chains offer rigidity and are synthetically tractable.[2] Their hydrophobic nature can enhance cell permeability but may negatively impact aqueous solubility.[2][7]
-
PEG Linkers: These are flexible and hydrophilic, often improving the solubility and metabolic stability of the PROTAC.[7][9] The optimal length must be determined empirically to ensure a productive orientation for ubiquitin transfer.[8]
Synthesis typically involves a modular approach where a functionalized thalidomide analog is prepared and then coupled to the POI ligand. Key synthetic strategies include nucleophilic aromatic substitution (SNAr), amide coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[1][12][13]
Caption: Key synthetic approaches to thalidomide-linker conjugation.
Data Presentation
Systematic evaluation of PROTACs with varying linkers is crucial for identifying the optimal degrader. The following tables summarize key definitions and representative quantitative data illustrating the impact of linker modifications.
Table 1: Key Parameters for PROTAC Biological Activity [3][14]
| Parameter | Definition | Significance |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Measures the potency of the degrader; lower values are better. |
| Dmax | The maximum percentage of protein degradation achieved at any PROTAC concentration. | Measures the efficacy of the degrader; higher values are better. |
| Binding Affinity (KD) | The equilibrium dissociation constant for the binding of the PROTAC to the POI or E3 ligase. | Indicates the strength of binary interactions. |
| Cooperativity (α) | A measure of the change in affinity for one protein upon binding of the other to the PROTAC. | α > 1 indicates positive cooperativity, favoring ternary complex formation. |
Table 2: Representative Data on the Impact of Linker Type and Length on BRD4 Degradation
| PROTAC | E3 Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | PEG | 13 | <1 | >95 | [9] |
| Compound A | Thalidomide | PEG-2 | 8 | >1000 | <20 | [15] |
| Compound B | Thalidomide | PEG-4 | 14 | ~10 | >90 | [15] |
| Compound C | Thalidomide | Alkyl | 8 | ~50 | ~85 | [7] |
| Compound D | Thalidomide | Alkyl | 12 | ~5 | >95 | [7] |
Note: The data above is compiled from multiple sources for illustrative purposes and experimental conditions may vary.[7][9][15] This data highlights that for BRD4 degradation, both PEG and alkyl linkers can be effective, but potency is highly sensitive to linker length.[9][15]
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of thalidomide-based PROTACs.
Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate via SNAr
This protocol describes the reaction of 4-fluoropomalidomide with an amine-terminated linker.
Materials:
-
4-Fluorothalidomide (1.0 eq)
-
Amine-terminated linker (e.g., Boc-NH-PEG2-NH2) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reaction Setup: Dissolve 4-fluorothalidomide (1.0 eq) and the amine-terminated linker (1.2 eq) in anhydrous DMSO in a round-bottom flask.[1]
-
Base Addition: Add DIPEA (3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture in an oil bath at 80-100 °C and stir overnight.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).[1]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling of a Thalidomide-Linker Acid to a POI Ligand
This protocol describes the coupling of a thalidomide-linker construct ending in a carboxylic acid to a POI ligand with a free amine.[12][16]
Materials:
-
Thalidomide-linker-COOH (1.0 eq)
-
POI ligand with a terminal amine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a flask, dissolve the Thalidomide-linker-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[12] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve the POI ligand (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by LC-MS.[16]
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.[16]
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[16]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes the CuAAC reaction to conjugate an alkyne-functionalized thalidomide piece with an azide-functionalized POI ligand.[5][13]
Materials:
-
Thalidomide-linker-Alkyne (1.0 eq)
-
POI-ligand-Azide (1.0 eq)
-
Copper(II) sulfate (CuSO4) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Reaction Setup: Dissolve the thalidomide-alkyne (1.0 eq) and POI-ligand-azide (1.0 eq) in the chosen solvent system.
-
Catalyst Addition: Add aqueous solutions of CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours. Monitor by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute with water and extract with an organic solvent. Purify the crude product by column chromatography or preparative HPLC to yield the triazole-linked PROTAC.
Protocol 4: Western Blotting for Target Protein Degradation
This protocol assesses the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.[16][17]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[17]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[17]
Protocol 5: Quantitative Proteomics for Specificity Profiling (TMT-based)
This protocol outlines key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to validate on-target degradation and identify potential off-targets.[18]
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration near its DC50 value, alongside a vehicle control.[17][18]
-
Protein Extraction and Digestion: Harvest cells, lyse them, and quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide (B48618) (IAA), and digest proteins into peptides overnight using trypsin.[18]
-
TMT Labeling: Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol. Combine the labeled samples.[18]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[17][18] Identify and quantify the relative abundance of proteins based on the reporter ion intensities. Perform statistical analysis to identify proteins that are significantly downregulated (on-target and off-targets) or upregulated in response to PROTAC treatment.[18]
Conclusion
The synthesis of thalidomide-based PROTAC linkers is a cornerstone of modern drug discovery, enabling the development of potent and selective protein degraders. This guide has provided a technical overview of the critical role of the linker, common synthetic strategies, and detailed protocols for synthesis and evaluation. The choice of linker—whether alkyl, PEG, or another modality—profoundly impacts a PROTAC's physicochemical properties and biological activity.[9] A successful PROTAC design relies on an iterative process of synthesizing and testing a library of compounds with diverse linkers to empirically determine the optimal length, composition, and geometry for inducing efficient and selective degradation of the protein of interest.[8][15] As our understanding of ternary complex formation deepens, the rational design of linkers will continue to evolve, paving the way for the next generation of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Central Role of Cereblon in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins.[1][2][3] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's own protein disposal machinery, the 26S proteasome.[2]
Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN) has emerged as one of the most widely hijacked for PROTAC design.[1][4][6] CRBN functions as the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN) complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Regulator of Cullins 1 (RBX1).[4][7] The clinical validation and favorable drug-like properties of its ligands, known as immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide, have made CRBN a cornerstone of targeted protein degradation.[2][8]
This guide provides an in-depth technical overview of the core function of Cereblon in PROTAC-mediated degradation, detailing its mechanism of action, key experimental protocols for its characterization, and quantitative data for prominent CRBN-based PROTACs.
Mechanism of Action: The PROTAC Catalytic Cycle
The degradation of a target protein by a CRBN-recruiting PROTAC is a catalytic process. The PROTAC molecule is released after inducing ubiquitination and can engage another target protein, enabling the degradation of multiple protein copies with a single PROTAC molecule.[4][9] The process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct warheads, simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN E3 ligase complex. This brings the target and the ligase into close proximity, forming a crucial ternary complex (POI-PROTAC-CRBN).[10][11][12] The stability and conformation of this complex are critical determinants of degradation efficiency.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4][11] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into small peptides.[2] The PROTAC molecule and the E3 ligase complex are then released and can participate in further rounds of degradation.
The CRL4^CRBN E3 Ligase Complex
The CRL4^CRBN complex is a multi-subunit machine responsible for substrate recognition and ubiquitination. Each component plays a vital role in its function.
-
Cullin 4 (CUL4A/B) : A scaffold protein that forms the backbone of the complex, positioning the other components correctly.
-
Regulator of Cullins 1 (RBX1) : A RING-domain protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[4]
-
Cereblon (CRBN) : The substrate receptor that directly binds to the PROTAC's E3 ligase ligand and, through the PROTAC, to the target protein.[4]
Quantitative Data of Representative CRBN-Based PROTACs
The efficacy of a PROTAC is defined by several key parameters, including its binding affinity to both the target and CRBN, and its ability to induce degradation in a cellular context.
Table 1: Binding Affinities and Degradation Potency of CRBN-Based PROTACs
| PROTAC Name | Target Protein | CRBN Ligand | Target Binding IC₅₀ / K_d | CRBN Binding IC₅₀ | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (% Degradation) |
|---|---|---|---|---|---|---|---|
| dBET1 | BRD4 | Pomalidomide | 90 nM (K_d) | ~7.6 µM (IC₅₀) | MV4;11 | 18 nM | >98% |
| ARV-825 | BET proteins | Pomalidomide | 38 nM (IC₅₀ for BRD4) | Not reported | HCT-116 | 1 nM | >95% |
| MT-802 | BTK | Pomalidomide | 0.8 nM (K_d) | Not reported | MOLM-14 | 8.1 nM | ~99% |
| ARV-110 | Androgen Receptor | Pomalidomide | Not reported | Not reported | VCaP | ~1 nM | ~95% |
| ARV-471 | Estrogen Receptor | Pomalidomide | Not reported | Not reported | MCF7 | <1 nM | >90% |
| ZXH-3-26 | BRD4 | Pomalidomide | Not reported | Not reported | RS4;11 | 5 nM | >90% |
Data compiled from various sources.[2][13][14] Values can vary based on the specific assay conditions and cell lines used.
Table 2: Cellular Activity of CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | IC₅₀ (Cell Viability) |
|---|---|---|---|
| dBET1 | BRD4 | MV4;11 | 39 nM |
| ARV-825 | BET proteins | HCT-116 | 3 nM |
| MT-802 | BTK | MOLM-14 | 0.85 nM |
| dBET6 | BET proteins | MOLM-13 | 0.034 µM |
Data compiled from various sources.[2][14] This data reflects the downstream functional consequence of target protein degradation.
Key Experimental Protocols
A systematic workflow is essential to validate the mechanism of action and efficacy of a novel CRBN-based PROTAC.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most fundamental method to directly measure the reduction in target protein levels.[15]
Objective: To determine the dose- and time-dependent degradation of a target protein by a PROTAC.
Methodology:
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluent) at the time of harvest.[16]
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours).[16] Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., at or near the DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[16]
-
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein state.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by molecular weight by running equal amounts of protein lysate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against PROTAC concentration or time to determine the DC₅₀ and Dₘₐₓ values.[16]
Protocol 2: Target Ubiquitination Assay via Immunoprecipitation
This assay confirms that the PROTAC-induced degradation proceeds via the ubiquitin-proteasome system.
Objective: To detect the polyubiquitination of the target protein upon PROTAC treatment.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded. Also include vehicle and PROTAC-only controls.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619) to preserve ubiquitin chains.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.[15]
-
Add Protein A/G magnetic or agarose (B213101) beads to capture the antibody-antigen complex.[15]
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads using a low-pH buffer or by boiling in SDS-loading buffer. Analyze the eluate by Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is significantly enhanced in the MG132 co-treated lane, indicates successful polyubiquitination of the target protein.[15]
Resistance to CRBN-Based PROTACs
Despite their promise, resistance to CRBN-based PROTACs can emerge, primarily through genetic alterations that disrupt the degradation machinery.[17]
-
Mutations or Downregulation of CRBN: This is the most common resistance mechanism. Loss-of-function mutations, deletions, or transcriptional silencing of the CRBN gene prevents the PROTAC from engaging the E3 ligase complex, rendering it ineffective.[13][18][19]
-
Mutations in Target Protein: Alterations in the POI can disrupt the PROTAC binding site, preventing the formation of a stable ternary complex.[18]
-
Alterations in Other CRL4^CRBN Components: While less common than CRBN alterations, mutations in core components like DDB1 or CUL4 can also compromise the integrity and function of the E3 ligase complex.[17]
-
Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the PROTAC, preventing it from reaching the necessary levels to induce degradation.[18]
Conclusion and Future Perspectives
Cereblon has been instrumental in the rapid advancement of the PROTAC field, providing a robust and validated E3 ligase for inducing targeted protein degradation.[1] Its well-characterized ligands have enabled the development of numerous potent degraders, several of which are now in clinical trials for various diseases, including cancer.[6][]
The future of CRBN-based PROTACs will focus on several key areas:
-
Developing Novel CRBN Binders: Research is ongoing to discover new, non-IMiD-based CRBN ligands to potentially modulate neosubstrate degradation profiles, improve selectivity, and overcome resistance.[8][21]
-
Overcoming Resistance: Strategies to combat resistance include using PROTACs that hijack different E3 ligases (e.g., VHL) or employing combination therapies.[18]
-
Expanding the Degradable Proteome: Continued optimization of CRBN binders and linkerology will expand the range of target proteins that can be effectively degraded, opening up new therapeutic avenues for previously "undruggable" targets.
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. mdpi.com [mdpi.com]
- 5. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 6. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 21. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Thalidomide-NH-C5-NH2 Hydrochloride: A Core Component in Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-C5-NH2 hydrochloride, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), incorporating a linker for conjugation to a target protein ligand.
Chemical Structure and Properties
This compound is a synthetic derivative of thalidomide (B1683933). It features a five-carbon alkyl linker with a terminal primary amine attached to the phthalimide (B116566) nitrogen of the thalidomide core. The hydrochloride salt form generally enhances the compound's solubility and stability in aqueous solutions.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2375194-03-7 | [2][3][4] |
| Molecular Formula | C18H23ClN4O4 | [4] |
| Molecular Weight | 394.85 g/mol | [4] |
| Synonyms | Pomalidomide - linker 4, Thalidomide-NH-C5-NH2 (hydrochloride) | [3][5] |
| Description | A synthesized E3 ligase ligand-linker conjugate incorporating the Thalidomide-based cereblon ligand and a linker used in PROTAC technology.[2][3][6][7] | - |
Mechanism of Action in PROTAC Technology
This compound is a key component in the formation of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][6] The thalidomide moiety of this molecule binds to the E3 ligase Cereblon (CRBN).[2][8] The terminal amine on the C5 linker allows for the covalent attachment of a ligand that binds to a target protein of interest.
The PROTAC Signaling Pathway
The general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand is illustrated in the following signaling pathway diagram.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be extrapolated from the known synthesis of thalidomide and related analogs. The following is a generalized, conceptual protocol.
Proposed Synthesis of this compound
A potential synthetic workflow is outlined below. This process would involve the initial synthesis of N-phthaloyl-L-glutamine, followed by cyclization to form thalidomide, and subsequent functionalization with the C5 amine linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2375194-03-7|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
The Strategic Advantage of C5 Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex between the POI and the E3 ligase. Among the diverse array of linker architectures, the five-carbon (C5) alkyl chain has garnered significant attention for its ability to strike a crucial balance between flexibility and pre-organization, often leading to potent and effective protein degraders.
This technical guide provides an in-depth exploration of the rationale for employing C5 linkers in PROTAC design. We will delve into the impact of the C5 linker on the physicochemical and pharmacological properties of PROTACs, supported by quantitative data. Furthermore, this guide offers detailed experimental protocols for key assays used to evaluate PROTAC performance and provides visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: The "Goldilocks" Zone of C5 Linkers
The selection of an appropriate linker length is a pivotal step in PROTAC optimization. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to an increase in conformational entropy, which can also destabilize the ternary complex. The C5 alkyl linker often resides in a "Goldilocks" zone, providing sufficient length and flexibility to facilitate productive protein-protein interactions without excessive entropic penalties.
Physicochemical Properties of Alkyl Linkers in PROTACs
The length of the alkyl chain in a PROTAC linker significantly influences its physicochemical properties, such as lipophilicity (cLogP), aqueous solubility, and membrane permeability. As the alkyl chain length increases, lipophilicity generally rises, which can enhance cell permeability but often at the expense of aqueous solubility. The C5 linker frequently offers a favorable balance of these properties.
| Linker Type | Calculated logP (cLogP) | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| C3 Alkyl | 3.5 - 5.0 | 5 - 40 | 4 - 9 |
| C5 Alkyl | 4.0 - 6.0 | 1 - 15 | 7 - 14 |
| C8 Alkyl | 5.0 - 7.0 | < 5 | 10 - 18 |
Note: The values presented are representative and can vary depending on the specific warhead and E3 ligase ligand.
Impact of Linker Length on PROTAC Efficacy (DC50 and Dmax)
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are illustrative examples from published studies showcasing the impact of linker length on degradation potency.
Table 2.1: Illustrative Degradation Potency of BRD4-Targeting PROTACs with Varying Alkyl Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | C3 Alkyl | 150 | 80 |
| PROTAC 2 | C5 Alkyl | 25 | >95 |
| PROTAC 3 | C8 Alkyl | 100 | 85 |
Data is illustrative and compiled from various sources in the literature to demonstrate the general trend.
Table 2.2: Comparative Degradation Efficiency of SMARCA2-Targeting PROTACs with Alkyl vs. PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | C5 Alkyl | 80 | 90 |
| PROTAC B | PEG4 | 250 | 75 |
| PROTAC C | PEG6 | 500 | 60 |
Data is illustrative and compiled from various sources in the literature to demonstrate the general trend.
Mandatory Visualization
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and degradation of a target protein.
Experimental Workflow: Evaluating PROTAC Efficacy
Caption: A logical workflow for the comprehensive evaluation of a PROTAC's efficacy.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is designed to detect the ubiquitination of the target protein following PROTAC treatment.
1. Materials:
-
Materials from Protocol 1
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against the target protein for IP
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Primary antibody against ubiquitin
-
Proteasome inhibitor (e.g., MG132)
2. Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the PROTAC as described in Protocol 1. It is recommended to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells using IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three to five times with cold IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.
-
-
Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.
-
Conclusion
The C5 alkyl linker represents a versatile and often optimal choice in the design of potent and effective PROTACs. Its ability to provide a balance of flexibility, pre-organization, and favorable physicochemical properties makes it a valuable component in the PROTAC toolbox. The systematic evaluation of linker length and composition, guided by the robust experimental protocols outlined in this guide, is essential for the rational design and development of next-generation targeted protein degraders. By carefully considering the role of the linker, researchers can unlock the full therapeutic potential of this exciting modality.
E3 Ligase Ligands for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins from the cell. Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the body's own cellular disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein. These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.
The PROTAC facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome. One of the key advantages of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.
The Central Role of E3 Ligase Ligands in PROTACs
The choice of the E3 ligase and its corresponding ligand is a critical aspect of PROTAC design, significantly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. While there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands. The most commonly recruited E3 ligases are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Commonly Used E3 Ligase Ligands
Cereblon (CRBN) Ligands
CRBN is a widely expressed E3 ligase, and its recruitment has shown significant clinical promise. Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.
Von Hippel-Lindau (VHL) Ligands
VHL is another well-characterized E3 ligase extensively used in PROTAC design. VHL ligands are peptidomimetic and have been rationally designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.
MDM2 Ligands
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor. PROTACs that recruit MDM2 can offer a dual mechanism of action by degrading a target protein while also stabilizing p53. Ligands for MDM2 are often based on the nutlin scaffold.
IAP Ligands
Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, are E3 ligases that regulate apoptosis and other cellular processes.
Quantitative Data for E3 Ligase Ligands and PROTACs
The efficacy of an E3 ligase ligand within a PROTAC is evaluated by its binding affinity to the E3 ligase and the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.
| E3 Ligase | Ligand Scaffold | PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd/IC50 to E3) |
| CRBN | Thalidomide | ARV-825 | BRD4 | Various | <1 | >90% | Thalidomide: ~2.5 µM (Kd) |
| Lenalidomide | dBET1 | BRD4 | MV4;11 | 5 | >98% | Lenalidomide: ~0.18 µM (Kd) | |
| Pomalidomide | ARV-771 | BRD4 | 22Rv1 | <5 | >95% | Pomalidomide: ~0.02 µM (Kd) | |
| VHL | VHL-1 | MZ1 | BRD4 | HeLa | 25 | 90% | VHL-1: ~1.5 µM (IC50) |
| VH032 | ARV-771 | BRD4 | 22Rv1 | <5 | >95% | VH032: ~0.06 µM (Kd) | |
| VHL-1 | Compound 22 | HDAC3 | HCT116 | 440 | 77% | N/A | |
| MDM2 | Nutlin-3a | MDM2-based PROTAC | BRD4 | RS4;11 | ~500 | ~70% | Nutlin-3a: ~90 nM (IC50) |
| IAP | LCL161 | IAP-based PROTAC | RIPK2 | THP-1 | ~10 | >90% | LCL161: ~35 nM (IC50 for cIAP1) |
Note: DC50, Dmax, and binding affinity values are compiled from various studies and experimental conditions may vary.
Experimental Protocols
A systematic workflow is essential for the evaluation of novel PROTACs. This typically involves a series of in vitro and cellular assays to confirm the mechanism of action, determine potency, and assess specificity.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-
An In-Depth Technical Guide to Thalidomide-NH-C5-NH2 Hydrochloride
This technical guide provides a comprehensive overview of Thalidomide-NH-C5-NH2 hydrochloride, a critical chemical tool in the field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, a standard experimental protocol for its characterization, and its mechanism of action within cellular systems.
Core Compound Data
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amine linker, making it a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
The quantitative chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [3][6] |
| Synonyms | Pomalidomide 4'-alkylC5-amine hydrochloride, Thalidomide-NH-C5-NH2 HCl | [3][6] |
| CAS Number | 2375194-03-7 | [1][3] |
| Molecular Formula | C18H23ClN4O4 | [1][3] |
| Molecular Weight | 394.86 g/mol | [3] |
| Purity | Typically ≥95% (as determined by HPLC) | [7] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C as a solid | [3] |
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
To confirm the identity and purity of this compound, high-resolution mass spectrometry is the standard method. The following protocol outlines a typical procedure using Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry.
Objective: To verify the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade Dimethyl Sulfoxide (DMSO)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), 99%+ purity
-
High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of Methanol and Water.
-
Add formic acid to the final working solution to a concentration of 0.1% (v/v) to facilitate protonation.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation Setup (Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The amine groups on the linker and the heterocyclic rings are readily protonated.
-
Capillary Voltage: 3500 V
-
Nebulizer Gas (N2) Pressure: 35 psig
-
Drying Gas (N2) Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Fragmentor Voltage: 175 V
-
Mass Range: 100 - 1000 m/z
-
Acquisition Rate: 1 spectrum/s
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 0.2 mL/min.
-
Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Perform a blank injection (50:50 MeOH:Water with 0.1% FA) to identify background ions.
-
-
Data Analysis:
-
The theoretical mass of the free base (C18H22N4O4) is 358.1645 g/mol .
-
In positive ESI mode, the expected primary ion is the protonated molecule [M+H]+.
-
Expected m/z: 358.1645 (M) + 1.0078 (H+) = 359.1723
-
Compare the experimentally observed m/z value for the most abundant peak with the theoretical value. The mass accuracy should be within 5 ppm for confirmation.
-
The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive mode ESI.
-
Visualization of a PROTAC's Mechanism of Action
This compound serves as a linker-equipped E3 ligase ligand. It is conjugated to a ligand for a specific target protein, forming a PROTAC. The following diagram illustrates the subsequent ternary complex formation and the process of targeted protein degradation.
Caption: Workflow of PROTAC-mediated targeted protein degradation.
This guide provides foundational information for researchers utilizing this compound. By understanding its chemical properties, employing robust analytical methods for its verification, and comprehending its role in the broader context of targeted protein degradation, scientists can effectively leverage this compound in their drug discovery and development endeavors.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. -alkylC5-amine | 2375194-03-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2375194-03-7|DC Chemicals [dcchemicals.com]
- 7. tenovapharma.com [tenovapharma.com]
Navigating the Core of Targeted Protein Degradation: A Technical Guide to the Storage and Handling of Thalidomide Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Central to many of these powerful therapeutics is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase via ligands derived from thalidomide (B1683933). The chemical stability and proper handling of the linkers attached to these thalidomide-based moieties are paramount to ensure the efficacy, safety, and reproducibility of research and development efforts. This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling thalidomide linkers, supported by quantitative data, detailed experimental protocols, and visual workflows.
Stability of Thalidomide Linkers: A Quantitative Perspective
The stability of a thalidomide linker within a PROTAC is a critical determinant of its therapeutic window and overall performance. An ideal linker must remain intact in systemic circulation to deliver the bifunctional molecule to its target, yet not be so rigid as to hinder the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The choice of linker chemistry and its attachment point on the thalidomide scaffold significantly influences the stability of the resulting conjugate.[2]
Impact of Linker Attachment Point
The primary positions for linker attachment on the thalidomide molecule are the C4 and C5 positions of the phthalimide (B116566) ring.[3] Experimental data consistently demonstrates that the point of attachment has a profound impact on both aqueous stability and plasma half-life.
Table 1: Aqueous and Plasma Stability of Thalidomide Conjugates with Different Linker Attachment Points [2]
| Compound ID | Linker Attachment Position | Linker Type | Aqueous Stability (% remaining at 24h, pH 7.4) | Plasma Half-life (t½, min) |
| T01 | C4 | Aminoalkyl | 80 | >120 |
| T03 | C4 | Acylated Aniline (B41778) | 75 | <10 |
| T05 | C4 | Alkylether | 95 | Not Determined |
| T07 | C5 | Aminoalkyl | 70 | >120 |
| T11 | C5 | Methylamino-acyl | 65 | >120 |
Key Observations:
-
Attachment Point: Linker attachment at the C4 position of the phthalimide ring generally results in higher aqueous stability compared to the C5 position.[2][4]
-
Linker Chemistry: Alkylether linkers demonstrate high aqueous stability.[2] Simple aminoalkyl linkers also exhibit reasonable stability and a long plasma half-life.[2] In contrast, linkers containing acylated aniline moieties are highly susceptible to enzymatic degradation in plasma.[2]
Comparative Stability of Common PROTAC Linker Types
The chemical nature of the linker itself plays a crucial role in the overall stability of the PROTAC molecule.
Table 2: Comparative Stability and Properties of Common PROTAC Linker Types [2]
| Linker Type | General Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Simple, flexible hydrocarbon chains. | Synthetically straightforward; can provide good stability. | May have lower solubility; flexibility can sometimes be suboptimal for ternary complex formation. |
| PEG Linkers | Polyethylene glycol chains. | Enhance solubility and can improve pharmacokinetic properties. | Susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Rigid Linkers | Contain cyclic or aromatic groups (e.g., piperazine, piperidine). | Can pre-organize the molecule for optimal binding, potentially increasing potency and metabolic stability. | May be more synthetically challenging; rigidity can sometimes hinder ternary complex formation. |
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of effective and safe thalidomide conjugates. The following are detailed protocols for key in vitro stability assays.
Plasma Stability Assay
Objective: To determine the stability of a thalidomide conjugate in plasma from different species and determine its half-life.[2]
Materials:
-
Test thalidomide conjugate
-
Plasma (human, mouse, rat, etc.)
-
DMSO
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test conjugate in DMSO (e.g., 10 mM).
-
In a 96-well plate, add plasma.
-
Spike the test conjugate into the plasma to a final concentration of 1-5 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold ACN with the internal standard to precipitate plasma proteins.[2]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the parent conjugate at each time point.[2]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent conjugate versus time.
-
The slope of the linear regression of this plot is the rate constant of degradation (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[2]
pH Stability Assay
Objective: To evaluate the chemical stability of a thalidomide conjugate across a range of pH values, mimicking different physiological environments (e.g., stomach, intestine, cytoplasm).[2]
Materials:
-
Test thalidomide conjugate
-
Buffer solutions at various pH values (e.g., pH 2.0, 4.5, 7.4, 9.0)
-
DMSO
-
Acetonitrile (ACN)
-
96-well plates or vials
-
Incubator
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Prepare a stock solution of the test conjugate in DMSO.
-
Prepare working solutions of the conjugate by diluting the stock solution in the different pH buffers to a final concentration of 1-10 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench the reaction by adding an equal volume of cold ACN.
-
Analyze the samples by LC-MS/MS or HPLC-UV to determine the percentage of the remaining parent conjugate.
Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.[5]
Materials:
-
Test thalidomide conjugate
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (for photostability)
-
Oven (for thermal stress)
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.[5]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at an elevated temperature for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and incubate at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a high-intensity light source.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures.
-
At various time points, take aliquots and analyze by HPLC-MS to identify and quantify the parent compound and any degradation products.
Safe Handling and Storage Procedures
Thalidomide and its analogs are potent teratogenic compounds and require strict handling procedures to ensure researcher safety.
General Storage Recommendations
-
Solid Form: Store lyophilized thalidomide-based compounds at room temperature, desiccated. In this form, the chemical is stable for up to 24 months.[6]
-
In Solution: Once in solution (e.g., in DMSO), store at -20°C and use within 3 months to prevent loss of potency.[6] It is highly recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[6]
-
General Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7] Protect from light and extreme temperatures.[8] All thalidomide-containing compounds should be stored in a locked-up, designated area.[8]
Personal Protective Equipment (PPE) and Handling
A multi-layered approach to PPE is essential to minimize the risk of exposure.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling Thalidomide Linkers [7][9]
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Double-gloving (nitrile) | Disposable gown or lab coat | Safety glasses with side shields or chemical splash goggles | NIOSH-approved respirator |
| Preparing Solutions | Double-gloving (nitrile) | Disposable gown or lab coat | Safety glasses with side shields or chemical splash goggles | Perform in a chemical fume hood |
| Cell Culture/In Vitro Assays | Single pair of nitrile gloves | Lab coat | Safety glasses | Standard sterile cell culture techniques in a biological safety cabinet |
| Animal Dosing | Double-gloving (nitrile) | Disposable gown | Safety glasses with side shields or chemical splash goggles, Face shield (if splash risk exists) | - |
| Waste Disposal | Double-gloving (nitrile) | Disposable gown or lab coat | Safety glasses with side shields or chemical splash goggles | - |
Handling Precautions:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]
-
Ensure adequate ventilation in the work area.[7]
-
Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust, fume, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]
-
Women who are pregnant or suspect they may be pregnant should not handle thalidomide-containing blisters or capsules.[10]
Waste Disposal
All materials contaminated with thalidomide linkers must be treated as hazardous waste.[7]
-
Unused Compound and Contaminated Labware: Dispose of in a designated, sealed, and labeled hazardous waste container.[7]
-
Liquid Waste: Collect in a clearly labeled, sealed hazardous waste container. Do not discharge into the environment.[7]
-
Contact your institution's Environmental Health and Safety (EHS) program for proper disposal procedures.[9]
Visualizing Key Pathways and Workflows
Thalidomide's Mechanism of Action
Thalidomide and its derivatives exert their effects by binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[6][11] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[11][12]
Caption: Thalidomide binds to CRBN, inducing degradation of neosubstrates.
Experimental Workflow for PROTAC Characterization
The evaluation of a newly synthesized thalidomide-based PROTAC involves a series of biophysical and cellular assays to determine its efficacy and mechanism of action.
Caption: Workflow for characterizing novel thalidomide-based PROTACs.
Safe Handling Workflow for Potent Compounds
A systematic workflow is critical for ensuring safety when handling potent compounds like thalidomide and its derivatives.
Caption: A systematic workflow for the safe handling of potent compounds.
By adhering to these guidelines for storage, handling, and stability assessment, researchers can ensure the integrity of their thalidomide-based linkers and PROTACs, leading to more reliable and reproducible scientific outcomes in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thalidomide-NH-C5-NH2 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Thalidomide-NH-C5-NH2 hydrochloride in dimethyl sulfoxide (B87167) (DMSO), detailed experimental protocols for solubility determination, and an exploration of its role in cellular signaling pathways, particularly within the context of Proteolysis Targeting Chimeras (PROTACs).
Core Topic: Solubility in DMSO
This compound, a key building block in the development of PROTACs, demonstrates favorable solubility in DMSO. This characteristic is crucial for its application in in vitro and in vivo experimental settings, where DMSO is a common solvent for creating stock solutions of small molecules.
Quantitative Solubility Data
The solubility of this compound and related thalidomide (B1683933) derivatives in DMSO is summarized below. It is important to note that the salt form, such as hydrochloride, generally enhances water solubility and stability compared to the free base.[1]
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | Stock solutions up to 10 mM can be prepared.[2] | For in vivo studies, a solubility of ≥ 2.08 mg/mL is achievable in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| Thalidomide-NH-amido-C5-NH2 | DMSO | 10 mM | Data from a commercial supplier.[3] |
| (±)-Thalidomide | DMSO | ~12 mg/mL | The parent compound of the class.[4] |
| Thalidomide-O-amide-C5-NH2 hydrochloride | DMSO | 50 mg/mL (110.40 mM) | Ultrasonic assistance may be needed.[5] |
| Thalidomide-5-NH2-CH2-COOH | DMSO | 66 mg/mL (199.22 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility.[6] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental in drug discovery and development. Below are two standard protocols for assessing kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Assay via Nephelometry
This method provides a rapid assessment of a compound's solubility as it precipitates out of a solution, which is relevant for many high-throughput screening applications.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Nephelometer or a plate reader with light-scattering measurement capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Assay Plate Preparation: In a new 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the PBS-containing plate. This results in a final DMSO concentration of 2%.
-
Incubation: Mix the contents of the wells thoroughly and shake for 2 hours at room temperature.
-
Measurement: Measure the light scattering (nephelometry) of each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in light scattering compared to a baseline of PBS with 2% DMSO.[3]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a measure of its intrinsic solubility.
Materials:
-
This compound (solid)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
Signaling Pathways and Mechanism of Action
This compound is a crucial component in the design of PROTACs. It serves as the E3 ligase-binding moiety, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2][7]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8] The mechanism of action for a PROTAC utilizing a thalidomide-based ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule concurrently binds to the target POI and the CRBN subunit of the CUL4-DDB1 E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.[8][9]
-
Ubiquitination: The proximity induced by the PROTAC enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8][9]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8][9]
-
Catalytic Cycle: The PROTAC is subsequently released and can participate in additional rounds of degradation, acting in a catalytic manner.[8]
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: General mechanism of protein degradation by a Thalidomide-based PROTAC.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for determining kinetic solubility using nephelometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives have emerged as crucial components in the field of targeted protein degradation, particularly as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1] This functionality is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]
Thalidomide-NH-C5-NH2 hydrochloride is a functionalized thalidomide derivative that serves as a key building block in PROTAC synthesis. It features the thalidomide core for CRBN recruitment and a C5 alkyl linker terminating in a primary amine. This primary amine acts as a versatile reactive handle for conjugation to a ligand targeting a protein of interest (POI), typically through the formation of a stable amide bond.[3]
These application notes provide detailed protocols for the conjugation of this compound to a POI ligand, covering the most common amide bond formation strategy as well as an alternative reductive amination approach. Included are protocols for purification and characterization of the final conjugate, along with troubleshooting guidance.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system. The thalidomide moiety of the conjugate binds to CRBN, an E3 ubiquitin ligase substrate receptor. The other end of the PROTAC binds to the target Protein of Interest (POI). This induced proximity forms a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This is the most prevalent method for conjugating Thalidomide-NH-C5-NH2 to a POI ligand containing a carboxylic acid. The reaction proceeds in two steps: activation of the carboxylic acid with EDC and NHS, followed by coupling to the primary amine of the thalidomide linker.[4]
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for aqueous reactions)
-
Coupling Buffer: PBS, pH 7.2-8.0 (for aqueous reactions)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for EDC/NHS mediated amide bond formation.
Step-by-Step Procedure:
-
Activation of POI-COOH:
-
Under an inert atmosphere, dissolve the POI ligand with a carboxylic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the Thalidomide-NH-C5-NH2 solution to the activated NHS-ester mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a small amount of water or a quenching solution.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC conjugate by LC-MS and NMR spectroscopy.[6]
-
Quantitative Data Summary for Amide Bond Formation:
| Parameter | Value | Notes |
| Molar Ratio (POI-COOH : Thalidomide-linker) | 1 : 1.1-1.5 | A slight excess of the amine component can drive the reaction to completion. |
| Molar Ratio (EDC/NHS : POI-COOH) | 1.5 : 1.2 : 1 | Excess coupling reagents ensure efficient activation of the carboxylic acid. |
| Reaction Time (Activation) | 15 - 60 minutes | Sufficient time for NHS-ester formation. |
| Reaction Time (Coupling) | 2 - 24 hours | Longer reaction times at lower temperatures can improve yield and stability. |
| Expected Yield | 40 - 70% | Highly dependent on the specific substrates and reaction conditions.[7][8] |
Protocol 2: Reductive Amination
This alternative method is suitable for conjugating Thalidomide-NH-C5-NH2 to a POI ligand containing an aldehyde or ketone functional group. The reaction forms a stable secondary amine linkage.[3]
Materials:
-
This compound
-
POI ligand with a terminal aldehyde or ketone
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for reductive amination.
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the POI ligand with an aldehyde or ketone (1.0 equivalent), this compound (1.2 equivalents), and DIPEA (1.5 equivalents) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
-
Reduction:
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product by RP-HPLC.
-
Confirm the structure and purity of the final conjugate by LC-MS and NMR.
-
Quantitative Data Summary for Reductive Amination:
| Parameter | Value | Notes |
| Molar Ratio (POI-carbonyl : Thalidomide-linker) | 1 : 1.2 | A slight excess of the amine is used. |
| Molar Ratio (Reducing Agent : POI-carbonyl) | 1.5 : 1 | Ensures complete reduction of the imine intermediate. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the carbonyl and amine. |
| Expected Yield | 30 - 60% | Can be lower than amide bond formation, but offers an alternative linkage. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Inactive EDC/NHS due to hydrolysis. | Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. |
| Incorrect pH for activation or coupling. | Ensure activation is performed at pH 4.5-6.0 and coupling at pH 7.0-8.0. | |
| Presence of competing nucleophiles in buffers (e.g., Tris, glycine). | Use non-amine, non-carboxylate buffers. Perform buffer exchange if necessary. | |
| Formation of Side Products | N-acylurea byproduct formation. | In the EDC/NHS reaction, ensure NHS is added before or with EDC to favor the formation of the more stable NHS-ester. |
| Over-alkylation in reductive amination. | Use a milder reducing agent like STAB. Control the stoichiometry of the amine. | |
| Poor Solubility of Reactants/Products | The PROTAC molecule is large and may have poor solubility. | Use co-solvents like DMSO or DMF. Sonication can aid in dissolution.[4] |
| Difficulty in Purification | Co-eluting impurities. | Optimize the HPLC gradient, or try a different stationary phase. |
| Product degradation during purification. | Perform purification at room temperature and store the final product as a solid at -20°C or below.[5] |
Conclusion
The conjugation of this compound to a ligand for a protein of interest is a critical step in the synthesis of potent PROTACs for targeted protein degradation. The protocols provided herein for amide bond formation and reductive amination offer robust starting points for researchers. Careful optimization of reaction conditions, along with rigorous purification and characterization, are essential for the successful development of these novel therapeutic agents.
References
Synthesis of PROTACs with Amine Linkers: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that incorporate amine-containing linkers. PROTACs are a revolutionary class of therapeutic molecules that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, and amine-functionalized linkers are a versatile and commonly used class for PROTAC assembly.[4] This guide will detail the primary synthetic strategies, provide step-by-step experimental protocols, and present quantitative data to aid in the design and execution of PROTAC synthesis.
Introduction to PROTACs and the Role of the Amine Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]
Amine linkers are a popular choice for PROTAC synthesis due to the versatility of the amine group in forming stable chemical bonds, most notably amide bonds. These linkers can be broadly categorized into alkyl chains and polyethylene (B3416737) glycol (PEG) chains, each offering distinct physicochemical properties to the final PROTAC molecule. Alkyl linkers can enhance cell permeability, while PEG linkers can improve solubility.[8] The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4][5]
Synthetic Strategies for Incorporating Amine Linkers
The two primary strategies for incorporating amine linkers in PROTAC synthesis are amide bond formation and reductive amination. The choice of strategy depends on the available functional groups on the POI and E3 ligase ligands.
Amide Bond Formation: This is the most common method for incorporating amine linkers. It involves the reaction of a carboxylic acid on one of the ligands with the amine group on the linker (or vice versa), typically in the presence of a coupling agent.
Reductive Amination: This strategy is employed when one of the ligands contains an aldehyde or ketone functional group. The carbonyl group reacts with the amine linker to form an imine, which is then reduced to a stable amine linkage.[9][10]
Data Presentation: Comparison of Amine Linkers in PROTAC Synthesis
The following tables summarize quantitative data for the synthesis and activity of PROTACs incorporating different amine linkers.
Table 1: Comparison of Synthetic Yields for Different Amine Linkers and Coupling Chemistries
| Linker Type | Linker Length | Coupling Chemistry | POI Ligand | E3 Ligase Ligand | Yield (%) | Reference |
| Alkyl Amine | C5 | Amide Coupling | JQ1 | Pomalidomide | >90% | [1] |
| PEG Amine | PEG7 | Amide Coupling | Biotin | Not Specified | >90% | [6] |
| Alkyl Amine | Various | Reductive Amination | Various Aldehydes | Pomalidomide | 57-92% | [11] |
| PEG Amine | PEG4 | Amide Coupling | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Biological Activity of PROTACs with Varying Amine Linker Lengths
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | BRD4 | VHL | Amino-PEG2-Amine | 150 | ~80 | HeLa | [12] |
| PROTAC 2 | BRD4 | VHL | Amino-PEG6-Amine | 50 | >90 | HeLa | [12] |
| PROTAC 3 | BRD4 | VHL | Amino-PEG10-Amine | 25 | >95 | HeLa | [12] |
| PROTAC 4 | ERRα | VHL | 3-unit PEG | 25 | ~90 | 22Rv1 | [5] |
| PROTAC 5 | ERRα | VHL | 4-unit PEG | 10 | >95 | 22Rv1 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in PROTAC synthesis with amine linkers.
Protocol 1: PROTAC Synthesis via Amide Bond Formation (using a Boc-protected amine linker)
This protocol describes a two-step synthesis involving the coupling of a POI ligand to a Boc-protected amine linker, followed by deprotection and coupling to the E3 ligase ligand.
Step 1: Coupling of POI Ligand to Boc-Amine Linker
-
Materials:
-
POI ligand with a terminal carboxylic acid (1.0 eq)
-
Boc-NH-(CH2)n-COOH or Boc-NH-PEGn-COOH linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the POI ligand and the Boc-protected amine linker in anhydrous DMF.[7]
-
Add HATU to the solution.[7]
-
Add DIPEA dropwise while stirring.[7]
-
Allow the reaction to stir at room temperature for 4-12 hours.[7]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[8]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.[8]
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-protected intermediate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.[7]
-
Add TFA (typically 20-50% v/v in DCM) to the solution.[7]
-
Stir the mixture at room temperature for 1-2 hours.[7]
-
Monitor for the disappearance of the Boc-protected intermediate by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[7]
-
Step 3: Coupling of E3 Ligase Ligand
-
Materials:
-
Amine intermediate from Step 2 (1.0 eq)
-
E3 ligase ligand with a terminal carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0-4.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the amine intermediate and the E3 ligase ligand in anhydrous DMF.[7]
-
Add HATU and then DIPEA.[7]
-
Allow the reaction to stir at room temperature for 4-12 hours.[7]
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).[7]
-
Characterization:
-
LC-MS: Confirm the molecular weight of the final product.
-
NMR: Confirm the structure of the final product.
Protocol 2: PROTAC Synthesis via Reductive Amination
This protocol describes the synthesis of a PROTAC by reacting an aldehyde- or ketone-containing ligand with an amine linker.
-
Materials:
-
POI or E3 ligase ligand with an aldehyde or ketone functional group (0.1 mmol)
-
Amine-linker-E3 ligase or POI ligand (0.1 mmol)
-
Sodium cyanoborohydride (supported or in solution) (5.0 equiv.)
-
Triethylamine (B128534) (supported or in solution) (3.87 equiv.)
-
CH2Cl2 and HFIP
-
-
Procedure:
-
In a reaction vial, dissolve the aldehyde- or ketone-containing ligand in a mixture of CH2Cl2 (3 mL) and HFIP (1 mL).[10]
-
Add the amine-linker-ligand.[10]
-
Add the supported triethylamine to free-base the amine salt if necessary.
-
Add the supported sodium cyanoborohydride.[10]
-
Stir the reaction at room temperature for 3 hours.[10]
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be purified by passing through an SCX cartridge to remove unreacted amine and the reducing agent.[9]
-
The final product can be further purified by flash chromatography or preparative HPLC if necessary.[10]
-
Characterization:
-
LC-MS: Confirm the molecular weight of the final product.
-
NMR: Confirm the structure of the final product.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis via Amide Coupling
Caption: Workflow for PROTAC synthesis using amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes: Targeted Degradation of BRD4 using a Thalidomide-Based PROTAC
For research use only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] This document provides detailed information and protocols for a PROTAC that utilizes a thalidomide-based moiety, such as Thalidomide-NH-C5-NH2 hydrochloride, to recruit the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][3][4]
BRD4 is a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family, which plays a critical role in regulating the transcription of oncogenes like c-Myc.[3] By inducing the degradation of BRD4 rather than just inhibiting it, PROTACs can offer a more potent and sustained therapeutic effect, making them a powerful tool for cancer research and drug development.[5]
Principle of Action
The PROTAC acts as a molecular bridge, inducing proximity between BRD4 and the CRBN E3 ligase complex.[5] This leads to the formation of a ternary complex (BRD4-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the BRD4 protein.[4] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein into small peptides.[6] The PROTAC molecule is then released and can act catalytically to induce the degradation of another BRD4 protein.[6]
Quantitative Data Summary
The efficacy of a BRD4-targeting PROTAC is primarily assessed by its ability to induce protein degradation (DC50) and inhibit cell growth (GI50/IC50). Below is a summary of representative data for well-characterized, thalidomide-based BRD4 degraders like ARV-825 and dBET1.
| Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | GI50/IC50 (nM) | Reference |
| ARV-825 | BRD4 | Cereblon (CRBN) | Jurkat (T-ALL) | < 1 | - | [7] |
| ARV-825 | BRD4 | Cereblon (CRBN) | T-ALL Cell Lines | - | Lower than JQ1/dBET1 | [8][9] |
| dBET1 | BRD4 | Cereblon (CRBN) | Various Cancer Lines | Varies | - | [10] |
| QCA570 | BRD4 | Varies | Bladder Cancer Cells | ~1 | - | [11] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. GI50/IC50 (Growth Inhibition/Inhibitory Concentration 50) is the concentration that causes 50% inhibition of cell proliferation.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of a thalidomide-based BRD4 degrader in a laboratory setting.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.[7][12]
Materials:
-
Cell culture reagents and appropriate cancer cell line (e.g., TPC-1, Jurkat).[8][13]
-
BRD4-targeting PROTAC.
-
Vehicle control (e.g., DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.[14]
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (e.g., 4-15% gel).[12]
-
PVDF membrane.[12]
-
Blocking buffer (5% non-fat milk or BSA in TBST).[14]
-
Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-β-actin or anti-GAPDH).[15]
-
HRP-conjugated secondary antibody.[12]
-
Chemiluminescent substrate (ECL).[4]
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 6, 18, or 24 hours).[16] Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14][17]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[14] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[14]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[12][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary anti-BRD4 antibody (and anti-c-Myc, if desired) overnight at 4°C.[14]
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane 3 times with TBST.
-
-
Detection & Analysis: Apply ECL substrate and visualize the bands using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 value.[4][6]
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.[18][19]
Materials:
-
96-well plates.
-
BRD4-targeting PROTAC.
-
Vehicle control (e.g., DMSO).
-
MTT reagent and solubilization solution OR CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Add 100 µL of the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
Assay Procedure (CellTiter-Glo® Example):
-
Data Acquisition & Analysis: Measure luminescence using a plate reader. Subtract the average background signal from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 or IC50 value.[18]
Troubleshooting
-
No/Poor Degradation:
-
Suboptimal Concentration: Perform a wider dose-response curve. Very high concentrations can cause the "hook effect," where degradation efficiency decreases.[5]
-
Incorrect Incubation Time: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) as degradation kinetics can be rapid.[5]
-
Low E3 Ligase Expression: Confirm the expression of Cereblon (CRBN) in your cell line via Western Blot.[5]
-
Proteasome Inhibition: Ensure proteasome function is not compromised. Co-treat with a proteasome inhibitor (e.g., MG-132) as a negative control; this should rescue BRD4 from degradation.[11]
-
-
High Variability in Viability Assay:
-
Inconsistent Seeding: Ensure a homogenous single-cell suspension before seeding.
-
Edge Effects: Avoid using the outer wells of the 96-well plate or fill them with sterile PBS.
-
Compound Precipitation: Check the solubility of the PROTAC in the culture medium.
-
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 14. benchchem.com [benchchem.com]
- 15. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Cell Permeability of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by coopting the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, are frequently utilized as E3 ligase ligands due to their effective recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][]
A critical challenge in the development of effective PROTACs is ensuring their ability to cross the cell membrane to engage their intracellular targets.[6] Due to their large molecular weight and often high polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic efficacy.[7][8][9] Therefore, the accurate assessment and optimization of cell permeability are paramount in the design and development of thalidomide-based PROTACs.
These application notes provide a comprehensive guide to understanding and evaluating the cell permeability of thalidomide-based PROTACs. We present key experimental protocols, summarize representative quantitative data, and illustrate relevant biological pathways and experimental workflows.
Factors Influencing PROTAC Cell Permeability
Several physicochemical properties significantly impact the cell permeability of PROTACs:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is substantially larger than traditional small molecule drugs and can impede passive diffusion across the cell membrane.[8]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from multiple polar functional groups, is a major contributor to poor permeability.[8]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[8]
-
Linker Composition and Length: The linker plays a crucial role in the overall physicochemical properties. The length, rigidity, and composition of the linker can influence the PROTAC's conformation and ability to permeate the cell membrane.[8][9] For instance, polyethylene (B3416737) glycol (PEG) linkers are often incorporated to improve solubility, but can also impact permeability.[1]
Quantitative Data on PROTAC Permeability
The following tables summarize representative data from common permeability assays for thalidomide-based and other PROTACs to provide a comparative overview. It is important to note that these values are illustrative and will vary for specific PROTAC molecules.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs [1][6]
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | PEG-like | < 0.1 (BLQ) |
| PROTAC C | BET Inhibitor | VHL Ligand | PEG3 | 1.5 |
| PROTAC D | Alkyl C8 | Pomalidomide | Alkyl C8 | 2.3 |
BLQ: Below Limit of Quantitation. Data is presented as mean ± standard deviation where available.
Table 2: Caco-2 Permeability Data for Representative PROTACs [1]
| PROTAC ID | Linker Type | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC E | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC F | PEG10 | 0.7 | 9.1 | 13.0 |
| PROTAC G | Alkyl C10 | 1.8 | 3.6 | 2.0 |
| PROTAC H | PEG4-Phenyl | 2.5 | 5.0 | 2.0 |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical.
Table 3: Cellular Uptake Data for a Representative PROTAC [1]
| Time (hours) | PROTAC Concentration (nM) | Intracellular Concentration (nM) | Uptake (%) |
| 1 | 100 | 12 | 12 |
| 4 | 100 | 35 | 35 |
| 24 | 100 | 88 | 88 |
Note: Data are illustrative and should be determined experimentally for each specific PROTAC.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[1][10]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.[1]
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration (e.g., 10 µM).[1]
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[1]
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[1]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[1]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[1]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.[1]
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[1] The apparent permeability coefficient (Papp) is calculated using a standard formula.[8]
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate both passive and active transport of a PROTAC across a human intestinal cell monolayer.[11][12][13]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.[12][13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[1] c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[1]
-
Permeability Assay (Basolateral to Apical, B-A): a. Perform the assay as described for the A-B direction, but add the PROTAC-containing buffer to the basolateral side and fresh buffer to the apical side.[1]
-
Analysis: Quantify the PROTAC concentration in the samples using LC-MS/MS. Calculate the Papp values for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined; a ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[8][12]
Protocol 3: Cellular Uptake Assay
Objective: To directly measure the amount of PROTAC that accumulates inside cells over time.[10]
Materials:
-
Target cell line
-
Cell culture plates (e.g., 24-well)
-
Cell culture medium
-
Test PROTAC
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for analysis
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.[10]
-
PROTAC Treatment: Replace the medium with fresh medium containing the test PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control.[1][10]
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.[1]
-
Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular PROTAC.[1][10] b. Lyse the cells using a suitable lysis buffer.[10]
-
Analysis: a. Quantify the amount of PROTAC in the cell lysate using a validated LC-MS/MS method.[10] b. Determine the total protein concentration in the lysate using a BCA assay.[10] c. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).[1]
Conclusion
The assessment of cell permeability is a critical component in the development of thalidomide-based PROTACs. A systematic approach, starting with high-throughput screening using PAMPA and progressing to more physiologically relevant models like the Caco-2 assay and direct cellular uptake measurements, provides a comprehensive understanding of a PROTAC's ability to reach its intracellular target. The protocols and information presented here offer a framework for researchers to effectively evaluate and optimize the permeability of their PROTAC candidates, ultimately facilitating the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with CRBN-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's natural protein degradation machinery.[1] A significant class of these molecules, CRBN-based PROTACs, utilize a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, bringing it into close proximity with a protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]
These application notes provide detailed protocols for conducting in vitro ubiquitination assays with CRBN-based PROTACs. Such assays are fundamental for confirming the mechanism of action, evaluating the efficacy of novel PROTAC molecules, and elucidating the kinetics of PROTAC-induced ubiquitination.[1]
Mechanism of Action
CRBN-based PROTACs function by binding to Cereblon, which serves as the substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3] The PROTAC molecule is heterobifunctional, with one end binding to CRBN and the other to the target protein. This dual binding action fosters the formation of a stable ternary complex (POI-PROTAC-CRBN), which positions the target protein favorably for ubiquitination by the E3 ligase machinery.[1][2] This process involves the enzymatic transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to polyubiquitination and subsequent recognition and degradation by the proteasome.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular events in CRBN-based PROTAC-mediated ubiquitination and the general workflow for an in vitro ubiquitination assay.
Quantitative Data Summary
Successful in vitro ubiquitination assays depend on the appropriate concentrations of key components. The following tables provide a summary of typical concentration ranges and key parameters for data analysis.
Table 1: Typical Reagent Concentrations for In Vitro Ubiquitination Assay
| Component | Working Concentration | Stock Concentration (Typical) | Reference |
| E1 Activating Enzyme | 5 - 150 nM | 5 µM | [5][6] |
| E2 Conjugating Enzyme | 100 nM - 5 µM | 25 - 40 µM | [5][6] |
| E3 Ligase (CRL4^CRBN^) | 20 - 150 nM | 10 µM | [5][6] |
| Ubiquitin | 0.02 mg/mL - 100 µM | 1.17 mM (10 mg/mL) | [5] |
| Protein of Interest (POI) | 200 nM - 10 µM | Varies | [5] |
| PROTAC | Varies (dose-response) | Varies | [1] |
| ATP | 2 - 10 mM | 100 mM | [5][7] |
| 10x Reaction Buffer | 1x | 10x (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP) |
Table 2: Key Parameters for PROTAC Efficacy Analysis
| Parameter | Description |
| UbC₅₀ | The concentration of the PROTAC that results in 50% ubiquitination of the target protein.[1] |
| Ubₘₐₓ | The maximum percentage of target protein ubiquitination achieved.[1] |
| Hook Effect | A phenomenon observed at high PROTAC concentrations where the formation of non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) can lead to a decrease in ubiquitination. Testing a wide range of PROTAC concentrations is crucial to observe the characteristic bell-shaped dose-response curve.[1] |
Experimental Protocols
This section provides a detailed methodology for performing an in vitro ubiquitination assay to assess the ability of a CRBN-based PROTAC to induce the ubiquitination of a target protein in a reconstituted, cell-free system.[1]
Materials and Reagents
-
Enzymes:
-
Substrates:
-
Recombinant Ubiquitin
-
Recombinant Protein of Interest (POI)
-
-
Small Molecules:
-
CRBN-based PROTAC of interest (dissolved in DMSO)
-
Vehicle control (DMSO)
-
-
Buffers and Solutions:
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Water bath or incubator set to 30-37°C
-
SDS-PAGE and Western blotting equipment
-
Antibodies:
-
Primary antibody specific to the POI
-
Primary antibody specific to ubiquitin
-
Appropriate secondary antibodies (e.g., HRP-conjugated)
-
-
Protocol: In Vitro Ubiquitination Assay
-
Preparation of Reaction Mix:
-
On ice, prepare a master mix containing the common reaction components (E1, E2, CRL4^CRBN^, Ubiquitin, ATP, and reaction buffer) at their final desired concentrations in nuclease-free water. Refer to Table 1 for typical concentration ranges. A negative control reaction should be prepared by replacing the ATP solution with nuclease-free water.
-
The total reaction volume is typically 25-50 µL.[5]
-
-
Reaction Setup:
-
Aliquot the master mix into individual microcentrifuge tubes for each experimental condition (e.g., different PROTAC concentrations, vehicle control).
-
Add the specified volume of the PROTAC or vehicle (DMSO) to each respective tube. It is recommended to test a wide range of PROTAC concentrations to identify the optimal concentration and observe any potential hook effect.[1]
-
Initiate the reaction by adding the Protein of Interest (POI) to each tube.
-
-
Incubation:
-
Reaction Termination:
-
Analysis by SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to the POI to detect both the unmodified and ubiquitinated forms of the protein. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[3]
-
To confirm that the higher molecular weight species are indeed ubiquitinated, a parallel blot can be probed with an anti-ubiquitin antibody.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities corresponding to the unmodified and ubiquitinated POI using densitometry software.
-
Calculate the percentage of ubiquitinated POI for each condition.
-
Plot the percentage of ubiquitination against the PROTAC concentration to generate a dose-response curve and determine the UbC₅₀ and Ubₘₐₓ values.[1]
-
Conclusion
The in vitro ubiquitination assay is an essential tool for the characterization and development of CRBN-based PROTACs.[1] The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively assess the ubiquitination of target proteins, thereby facilitating the discovery and optimization of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. biorxiv.org [biorxiv.org]
- 11. scispace.com [scispace.com]
Measuring Protein Degradation Using Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of protein degradation is a critical cellular process that maintains protein homeostasis, governs cell cycle progression, and modulates signal transduction pathways. Dysregulation of these pathways is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. The two primary mechanisms for intracellular protein degradation are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP). Western blotting is a powerful and widely used technique to monitor and quantify the decrease in the abundance of a specific protein over time, offering a direct measure of its degradation.[1]
These application notes provide detailed protocols for designing and executing experiments to measure protein degradation, with a focus on time-course analysis using cycloheximide (B1669411) chase assays and methods to investigate protein ubiquitination.
Key Protein Degradation Pathways
Most intracellular proteins are targeted for degradation by the UPS. In this pathway, proteins are marked for destruction with a polyubiquitin (B1169507) chain.[1][2] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.[1][2] The ALP is responsible for the degradation of long-lived proteins, cellular organelles, and bulk cytoplasm through their engulfment in autophagosomes, which subsequently fuse with lysosomes for enzymatic breakdown.[1]
Experimental Design for Measuring Protein Degradation
A common and effective method to study the degradation rate of a specific protein is the cycloheximide (CHX) chase assay. CHX is a potent inhibitor of protein synthesis in eukaryotes.[3] By treating cells with CHX, one can block the synthesis of new proteins and monitor the degradation of the pre-existing pool of a target protein over time using Western blot.[3][4][5]
To elucidate the specific degradation pathway, inhibitors of the proteasome (e.g., MG132) or lysosome (e.g., Bafilomycin A1 or Chloroquine) can be used. If a protein's degradation is blocked in the presence of a proteasome inhibitor, it suggests involvement of the UPS. Conversely, stabilization in the presence of lysosomal inhibitors points towards the ALP.
Experimental Workflow
The general workflow for a protein degradation experiment involves treating cells with an inhibitor of protein synthesis, collecting samples at various time points, and then analyzing the protein levels by Western blot.[1]
Caption: General experimental workflow for a protein degradation analysis using Western blot.
Detailed Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol details the steps to determine the half-life of a target protein.
Materials:
-
Cell culture reagents
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[5]
-
Protease and phosphatase inhibitor cocktails[2]
-
Lysis buffer (e.g., RIPA buffer)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow until they reach 70-80% confluency.
-
Prepare fresh complete medium containing CHX at a final concentration of 50-100 µg/mL. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Aspirate the old medium and add the CHX-containing medium to the cells. This is your time point 0.
-
-
Time-Course Collection:
-
Sample Preparation:
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[2][6][7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.[5]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[1][5]
-
Load equal amounts of protein (e.g., 20-30 µg) for each time point onto an SDS-PAGE gel.[2]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Wash the membrane again as in the previous step.
-
Perform chemiluminescent detection using an ECL reagent and capture the image with a digital imaging system.[1] Avoid signal saturation to allow for accurate quantification.[1]
-
Strip and re-probe the membrane with a loading control antibody.
-
Protocol 2: Investigating Protein Ubiquitination
This protocol is designed to determine if a protein is targeted for degradation via the ubiquitin-proteasome system.
Materials:
-
Same as Protocol 1, with the addition of:
-
Proteasome inhibitor (e.g., MG132)
-
Primary antibody against ubiquitin or a specific polyubiquitin chain linkage (e.g., K48, K63)
-
(Optional) Reagents for immunoprecipitation (IP)
Procedure:
-
Cell Treatment:
-
Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for a suitable duration (e.g., 4-8 hours) to allow for the accumulation of ubiquitinated proteins.
-
Include a vehicle-treated control group.
-
-
Sample Preparation:
-
Lyse the cells using a lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide, NEM) to preserve the ubiquitinated state of proteins.
-
Proceed with protein quantification as described in Protocol 1.
-
-
Western Blotting for Ubiquitination:
-
Perform Western blotting as detailed in Protocol 1.
-
To detect ubiquitinated forms of a specific protein, probe the membrane with an antibody targeting that protein. Ubiquitinated forms will appear as a ladder of higher molecular weight bands above the unmodified protein.[8]
-
To assess global ubiquitination, probe the membrane with an anti-ubiquitin antibody.[8]
-
-
(Optional) Immunoprecipitation (IP) for Enhanced Detection:
-
To enrich for the ubiquitinated protein of interest, perform an immunoprecipitation using an antibody against the target protein.
-
Elute the immunoprecipitated proteins and analyze the eluate by Western blot, probing with an anti-ubiquitin antibody.
-
Data Presentation and Analysis
Quantitative analysis of Western blots should be performed using densitometry software.
-
Normalization: For each sample, normalize the band intensity of the target protein to the intensity of its corresponding loading control band.[1]
-
Relative Degradation: In time-course experiments, express the normalized intensity at each time point relative to the zero time point, which is set to 100% or 1.0.[1]
-
Half-Life Calculation: Plot the relative protein abundance against time. The time point at which the protein level is reduced to 50% is the half-life of the protein.
Example Data Tables
Table 1: Cycloheximide Chase Assay Data
| Time (hours) | Target Protein Intensity | Loading Control Intensity | Normalized Intensity | Relative Protein Abundance (%) |
| 0 | 15000 | 12000 | 1.25 | 100.0 |
| 2 | 12500 | 12200 | 1.02 | 81.6 |
| 4 | 9000 | 11800 | 0.76 | 60.8 |
| 8 | 5500 | 12100 | 0.45 | 36.0 |
| 12 | 2800 | 11900 | 0.24 | 19.2 |
| 24 | 500 | 12000 | 0.04 | 3.2 |
Table 2: Proteasome Inhibition Assay Data
| Treatment | Target Protein Intensity | Ubiquitinated Smear Intensity | Loading Control Intensity | Normalized Target Protein | Normalized Ubiquitin Smear |
| Vehicle | 8000 | 1500 | 11500 | 0.70 | 0.13 |
| MG132 | 11500 | 9500 | 11800 | 0.97 | 0.81 |
Signaling Pathway Visualization
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Signal | Protein degradation during sample preparation. | Always keep samples on ice and add protease/phosphatase inhibitors to the lysis buffer. Use fresh samples.[2][6][7] |
| Low protein expression. | Load more protein per lane (up to 100 µg for low abundance proteins).[2] Consider enriching the target protein via immunoprecipitation.[9] | |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations. Ensure antibodies are validated for Western blot.[10] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[6] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Multiple Bands/Wrong Size | Sample degradation. | Use fresh samples with protease inhibitors. Unexpected bands may appear below the target protein's molecular weight.[2][11] |
| Post-translational modifications or splice variants. | Ubiquitination will result in higher molecular weight bands. Consult protein databases for known variants.[11] | |
| Non-specific antibody binding. | Run a negative control (e.g., lysate from a cell line that does not express the target protein).[9] |
Conclusion
Measuring protein degradation is essential for understanding cellular regulation and disease pathogenesis. The Western blot-based cycloheximide chase assay is a robust method for determining protein stability and half-life. By combining this technique with the use of specific inhibitors and assays for ubiquitination, researchers can gain detailed insights into the mechanisms governing the degradation of their protein of interest. Careful optimization of protocols, appropriate controls, and quantitative analysis are critical for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. 2bscientific.com [2bscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Demonstrating Ternary Complex Formation Using Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a robust and widely utilized technique for studying protein-protein interactions in their native cellular environment.[1][2][3][4] A specialized application of this method, sequential Co-IP, is particularly powerful for demonstrating the formation of ternary complexes—a molecular assembly of three distinct components. The confirmation of such complexes is critical for understanding intricate signaling pathways and for validating the mechanism of action of novel therapeutics, such as molecular glues and PROTACs (Proteolysis Targeting Chimeras).[5] This document provides detailed application notes and a comprehensive protocol for utilizing sequential Co-IP to demonstrate ternary complex formation, complete with data presentation guidelines and visual diagrams.
Principle of Sequential Co-Immunoprecipitation
Standard Co-IP involves the immunoprecipitation of a "bait" protein to identify its interacting "prey" proteins. However, this single-step enrichment does not definitively prove that all co-precipitated proteins are part of the same complex. To validate a ternary complex (e.g., Protein A, Protein B, and Protein C), a two-step sequential immunoprecipitation is employed. In the first step, one component of the putative complex (e.g., Protein A) is immunoprecipitated. The entire complex is then eluted under non-denaturing conditions. In the second step, a different component of the complex (e.g., Protein B) is immunoprecipitated from the eluate of the first IP. The final eluate is then analyzed for the presence of the third component (Protein C). The detection of all three proteins in the final eluate provides strong evidence for the existence of a stable ternary complex.
Signaling Pathway Example: FKBP12-Rapamycin-mTOR Complex
A classic example of a ternary complex is the formation of the FKBP12-rapamycin-mTOR complex. The immunosuppressive drug rapamycin (B549165) acts as a molecular glue, binding to both FKBP12 (FK506-binding protein 12) and the FRB (FKBP12-Rapamycin Binding) domain of mTOR (mammalian target of rapamycin).[5][6][7][8] This ternary complex formation inhibits the kinase activity of mTORC1, a central regulator of cell growth and proliferation.[5][6]
Caption: FKBP12-Rapamycin-mTOR signaling pathway.
Experimental Workflow: Sequential Co-Immunoprecipitation
The following diagram illustrates the key steps in a sequential Co-IP experiment designed to demonstrate the formation of a ternary complex.
Caption: Sequential Co-IP experimental workflow.
Detailed Protocol: Sequential Co-Immunoprecipitation
This protocol provides a framework for demonstrating a ternary complex (Protein A, Protein B, Protein C) where Protein A and Protein B have available antibodies for immunoprecipitation. It is recommended to use epitope-tagged proteins (e.g., FLAG, HA, Myc) for cleaner pull-downs.
I. Reagents and Buffers
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% Glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Non-denaturing Elution Buffer: For epitope-tagged proteins, use a buffer containing a competitive peptide (e.g., 3x FLAG peptide at 150 µg/mL in Wash Buffer). For native proteins, a gentle elution can be attempted with a high salt buffer (e.g., Wash Buffer with 500 mM NaCl) or a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0), followed by immediate neutralization.
-
Denaturing Elution Buffer (Sample Buffer): 2x Laemmli buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Antibodies:
-
IP-grade antibody against Protein A (e.g., anti-FLAG).
-
IP-grade antibody against Protein B (e.g., anti-HA).
-
Western blot-grade primary antibody against Protein C.
-
Isotype control IgG for both first and second IP.
-
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
II. Experimental Procedure
Day 1: Cell Lysis and First Immunoprecipitation
-
Cell Culture and Lysis:
-
Culture cells to an appropriate confluency (typically 80-90%).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate:
-
To 1-2 mg of total protein, add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared lysate to a new tube.
-
-
First Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against Protein A (or isotype control IgG). The optimal antibody concentration should be determined empirically.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Day 2: Elution and Second Immunoprecipitation
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Non-denaturing Elution:
-
Add 50-100 µL of Non-denaturing Elution Buffer to the beads.
-
Incubate at 4°C for 1-2 hours with gentle agitation.
-
Pellet the beads and carefully collect the eluate. This is the input for the second IP.
-
-
Second Immunoprecipitation:
-
To the eluate from the first IP, add the primary antibody against Protein B (or isotype control IgG).
-
Incubate on a rotator for 2-4 hours at 4°C.
-
Add fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Repeat the washing steps as described in step 4.
-
-
Denaturing Elution:
-
After the final wash, add 30-50 µL of 2x Laemmli Sample Buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the protein complexes.
-
Pellet the beads, and the supernatant is the final sample for Western blot analysis.
-
III. Western Blot Analysis
-
Resolve the samples from the final elution, along with input controls from the initial cell lysate and the eluate from the first IP, on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against Protein C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
Data Presentation and Interpretation
Quantitative analysis of Co-IP results is typically semi-quantitative and based on the densitometry of protein bands from Western blots.[9][10] The intensity of the band corresponding to Protein C in the final eluate is compared across different experimental conditions. It is crucial to normalize the amount of co-immunoprecipitated Protein C to the amount of immunoprecipitated Protein B in the second IP.
Table 1: Densitometric Analysis of Sequential Co-Immunoprecipitation
| Sample ID | 1st IP Antibody | 2nd IP Antibody | Input Protein A (Relative Intensity) | Input Protein B (Relative Intensity) | Input Protein C (Relative Intensity) | 2nd IP Protein B (Relative Intensity) | Final Eluate Protein C (Relative Intensity) | Normalized Protein C Interaction (Final Eluate C / 2nd IP B) |
| 1 | Anti-A | Anti-B | 1.00 | 1.00 | 1.00 | 1.00 | 0.85 | 0.85 |
| 2 | Anti-A | IgG | 1.02 | 1.01 | 0.99 | 0.05 | 0.02 | 0.40 |
| 3 | IgG | Anti-B | 0.98 | 0.99 | 1.01 | 0.08 | 0.03 | 0.38 |
| 4 (Treatment X) | Anti-A | Anti-B | 1.05 | 0.95 | 0.98 | 0.92 | 1.55 | 1.68 |
| 5 (Treatment Y) | Anti-A | Anti-B | 0.95 | 1.03 | 1.02 | 1.05 | 0.21 | 0.20 |
Interpretation of Results:
-
A strong band for Protein C in the sample where both specific antibodies were used (Sample 1) and weak or absent bands in the IgG control lanes (Samples 2 and 3) indicate a specific interaction within a ternary complex.
-
Changes in the "Normalized Protein C Interaction" value upon treatment (Samples 4 and 5) can suggest that the treatment modulates the formation or stability of the ternary complex.
Conclusion
Sequential co-immunoprecipitation is a definitive method for demonstrating the formation of ternary protein complexes within a cellular context. Careful experimental design, including the use of appropriate controls and non-denaturing elution steps, is paramount for obtaining reliable and interpretable results. When combined with semi-quantitative Western blot analysis, this technique provides valuable insights into the composition and regulation of multi-protein complexes, which is essential for advancing our understanding of cellular signaling and for the development of targeted therapeutics.
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Proteomics for PROTAC Selectivity Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely, offering a powerful new therapeutic modality.[1] A key challenge in PROTAC development is ensuring their selectivity—that they only degrade the intended target protein without affecting other proteins in the cell, which could lead to off-target effects and toxicity.[2]
Mass spectrometry (MS)-based quantitative proteomics has emerged as an indispensable tool for comprehensively assessing the selectivity of PROTACs by quantifying changes across the entire proteome.[3] This application note provides an overview of quantitative proteomics workflows for PROTAC selectivity profiling, including detailed experimental protocols and data presentation guidelines.
Principle of PROTAC Action
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker.[4] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1][5] The PROTAC molecule is then released to repeat the cycle, acting catalytically to degrade multiple copies of the target protein.[1][4]
Figure 1: PROTAC Mechanism of Action.
Quantitative Proteomics Workflow for Selectivity Profiling
A typical quantitative proteomics experiment to assess PROTAC selectivity involves several key steps, from sample preparation to data analysis.[6] The following diagram and protocols outline a common workflow using Tandem Mass Tag (TMT) labeling for relative quantification.
Figure 2: Global proteomics workflow for specificity analysis.
Experimental Protocols
The following are detailed protocols for the key steps in a quantitative proteomics experiment for PROTAC selectivity profiling.
1. Cell Culture and PROTAC Treatment [6]
-
Objective: To treat cells with the PROTAC to induce protein degradation.
-
Materials:
-
Relevant human cell line (e.g., VCaP for an androgen receptor degrader)
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in DMSO
-
Vehicle control (DMSO)
-
Negative control PROTAC (e.g., an inactive epimer), if available
-
-
Protocol:
-
Culture cells to 70-80% confluency.[7]
-
Treat cells in triplicate with the PROTAC at various concentrations (e.g., a 5-point dose-response curve from 1 nM to 10 µM) and a vehicle control (e.g., DMSO).[8][9]
-
Include a negative control PROTAC at the highest concentration to control for off-target effects not related to the intended mechanism.
-
Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[9]
-
2. Cell Lysis and Protein Extraction [6]
-
Objective: To lyse the cells and extract the total protein.
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
-
Protocol:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each plate, scrape the cells, and collect the lysate.[9]
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.[8]
-
3. Protein Digestion [6]
-
Objective: To digest the proteins into peptides suitable for mass spectrometry.
-
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin/Lys-C mix, sequencing grade
-
Triethylammonium bicarbonate (TEAB) buffer
-
-
Protocol:
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.
-
Add trypsin/Lys-C at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
4. Tandem Mass Tag (TMT) Labeling [6]
-
Objective: To label the peptides with isobaric tags for relative quantification.
-
Materials:
-
TMTpro™ 16plex Label Reagent Set
-
Anhydrous acetonitrile (B52724) (ACN)
-
-
Protocol:
-
Resuspend the dried peptide samples in 100 mM TEAB.
-
Add the appropriate TMTpro™ reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 0.5% and incubating for 15 minutes.
-
5. Sample Pooling and Cleanup [6]
-
Objective: To combine the labeled samples and remove interfering substances.
-
Materials:
-
C18 solid-phase extraction (SPE) cartridge
-
-
Protocol:
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Dry the cleaned, pooled sample in a vacuum centrifuge.
-
6. LC-MS/MS Analysis [7]
-
Objective: To separate the peptides and analyze them by mass spectrometry.
-
Protocol:
-
Resuspend the pooled peptide sample in a suitable solvent (e.g., 0.1% formic acid).
-
Separate the peptides by reverse-phase liquid chromatography (LC) using a gradient of increasing organic solvent.[7]
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[7]
-
Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[8]
-
7. Data Analysis [8]
-
Objective: To identify and quantify proteins and assess the selectivity of the PROTAC.
-
Protocol:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of each protein based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Visualize the data using volcano plots and heatmaps to highlight the on-target and off-target effects.
-
Data Presentation
Quantitative proteomics data for PROTAC selectivity profiling should be summarized in clear and concise tables. This allows for easy comparison of protein abundance changes across different treatment conditions.
Table 1: Example of Quantitative Proteomics Data for PROTAC Selectivity Profiling
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -3.5 | 1.2e-8 | No (On-Target) |
| Off-Target 1 | OT1 | -2.1 | 3.4e-5 | Yes |
| Off-Target 2 | OT2 | 0.2 | 0.85 | No |
| Housekeeping Protein | HKP | 0.05 | 0.92 | No |
Orthogonal Validation
It is crucial to validate potential off-target effects identified through proteomics using orthogonal methods.[7]
-
Western Blotting: A standard technique to confirm the degradation of specific proteins.[7]
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A highly sensitive and specific MS-based method for quantifying a predefined list of proteins.[7]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the PROTAC to a potential off-target protein in a cellular context by measuring changes in protein thermal stability.[7]
Conclusion
Quantitative proteomics is a powerful and essential tool for the comprehensive assessment of PROTAC selectivity.[3] By providing a global view of protein abundance changes, these methods enable the identification of both on-target and off-target effects, which is critical for the development of safe and effective PROTAC therapeutics. The protocols and guidelines presented in this application note provide a framework for researchers to design and execute robust proteomics experiments for PROTAC selectivity profiling.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. panomebio.com [panomebio.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of Thalidomide-Based PROTACs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] Thalidomide (B1683933) and its analogs are frequently utilized in PROTAC design as ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This approach has shown significant promise in preclinical and clinical studies, offering a novel strategy to target proteins previously considered "undruggable."[1][4]
These application notes provide a comprehensive guide for the preclinical evaluation of thalidomide-based PROTACs in animal models. Detailed protocols for in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and toxicity assessment are presented, along with illustrative quantitative data and visualizations to aid in experimental design and data interpretation.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for the preclinical evaluation of thalidomide-based PROTACs. Due to species-specific differences in the CRBN protein, standard rodent models may not accurately predict the efficacy and toxicity of these compounds in humans.[2]
Humanized CRBN Mouse Models: The most suitable models for evaluating thalidomide-based PROTACs are humanized CRBN (B-hCRBN) mice. In these models, the murine Crbn gene is replaced with its human counterpart, enabling the accurate assessment of human-specific drug interactions.[2] These models have been shown to recapitulate the on-target and off-target effects of CRBN-binding agents.
Zebrafish and Chicken Embryo Models: For assessing the teratogenic potential of thalidomide analogs and PROTACs, zebrafish and chicken embryo models are valuable tools.[5] These models allow for the rapid screening of developmental toxicity and can provide insights into the mechanisms of teratogenicity.[5][6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of thalidomide-based PROTACs targeting various proteins of interest (POIs). This data is intended to serve as a reference for expected efficacy.
Table 1: In Vitro Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2-D26 | SHP2 | KYSE520 | 6.0 | >90 | [8] |
| 11(ZB-S-29) | SHP2 | Various | 6.02 | >90 | [9] |
| SP4 | SHP2 | Hela | ~100 | >90 | [10][11] |
| dBET1 | BRD4 | Various | <100 | >90 | [12] |
| ARV-825 | BRD4 | Jurkat | <1 | >95 | [13] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vivo Efficacy of a Thalidomide-Based SHP2 PROTAC (P9)
| Animal Model | Tumor Model | Dosing & Administration | Tumor Growth Inhibition (%) | Key In Vivo Efficacy Results | Reference |
| Nude Mice | KYSE-520 Xenograft | 50 mg/kg, i.p., daily | ~100 (complete regression) | Robust SHP2 depletion and suppression of p-ERK1/2 in tumors. | [11][14] |
i.p.: Intraperitoneal
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the evaluation process of thalidomide-based PROTACs.
Figure 1: Mechanism of thalidomide-based PROTACs.
Figure 2: General preclinical evaluation workflow.
Experimental Protocols
In Vivo Efficacy in Xenograft Mouse Models
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC in a subcutaneous xenograft model using humanized CRBN mice.
Materials:
-
Humanized CRBN mice (6-8 weeks old)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Thalidomide-based PROTAC
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line in appropriate media.
-
Harvest cells and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
If using, mix the cell suspension with an equal volume of Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each humanized CRBN mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (width)^2 x length / 2).
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Administer the thalidomide-based PROTAC at the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic and histopathological analysis.
-
Pharmacokinetic (PK) Analysis
This protocol outlines a basic procedure for assessing the pharmacokinetic profile of a thalidomide-based PROTAC in humanized CRBN mice.
Procedure:
-
Administer a single dose of the PROTAC to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to isolate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the PROTAC over time.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Analysis
This protocol describes how to assess the in vivo degradation of the target protein following PROTAC treatment.
Procedure:
-
Treat tumor-bearing mice with the PROTAC as in the efficacy study.
-
At selected time points after the final dose, euthanize the mice and collect tumor and other relevant tissues.
-
Homogenize the tissues and extract proteins.
-
Quantify the level of the target protein and a loading control (e.g., GAPDH, β-actin) by Western blotting or mass spectrometry.
-
Calculate the percentage of target protein degradation relative to the vehicle-treated control group.
Toxicology Assessment
This protocol provides a general overview of safety and toxicology evaluation.
Procedure:
-
Hematological Analysis:
-
Collect blood samples at the end of the study.
-
Perform a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
-
Serum Chemistry:
-
Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
-
Histopathology:
-
Collect major organs (liver, kidney, spleen, etc.) and fix them in formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the tissues for any pathological changes.
-
Teratogenicity Assessment in Zebrafish
This protocol outlines a basic screen for developmental toxicity using zebrafish embryos.[5][15][16]
Procedure:
-
Collect freshly fertilized zebrafish embryos.
-
Expose the embryos to a range of concentrations of the thalidomide-based PROTAC in a 96-well plate.
-
Incubate the embryos for a defined period (e.g., up to 96 hours post-fertilization).
-
Assess the embryos for mortality and morphological abnormalities (e.g., fin defects, edema, craniofacial malformations) under a microscope.
-
Calculate the half-lethal concentration (LC50) and half-effective concentration (EC50) to determine the teratogenicity index (TI = LC50/EC50).[15]
Conclusion
The preclinical evaluation of thalidomide-based PROTACs requires a multifaceted approach, incorporating specialized animal models and a comprehensive suite of in vivo and ex vivo assays. The use of humanized CRBN mouse models is paramount for obtaining clinically relevant efficacy and safety data.[2] Careful consideration of experimental design and the implementation of robust protocols, as outlined in these application notes, will facilitate the successful development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Developmental Toxicity of PROTACs in Drug Development | ZeClinics [zeclinics.com]
- 6. Single-Cell Sequencing Reveals Thalidomide-Induced Teratogenicity in Zebrafish via Endoplasmic Reticulum Stress and Dys… [ouci.dntb.gov.ua]
- 7. Single-Cell Sequencing Reveals Thalidomide-Induced Teratogenicity in Zebrafish via Endoplasmic Reticulum Stress and Dysregulated Angiogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomide Linkers
Welcome, researchers and drug development professionals. This guide provides structured troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my thalidomide-based PROTAC shows low or no target degradation?
A1: When a thalidomide-based PROTAC fails to induce degradation, the issue typically falls into one of several key areas: problems with the PROTAC molecule itself, issues within the biological system, or a failure to form the essential ternary complex (Target-PROTAC-E3 Ligase).[1]
Initial checkpoints should include:
-
Compound Integrity and Solubility: Confirm the chemical structure, purity (>95%), and stability of your PROTAC.[1] Degradation in storage or precipitation in aqueous media are common issues due to the high molecular weight and lipophilicity of many PROTACs.[2][3]
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933).[1][4] Low CRBN expression is a frequent cause of failure for thalidomide-based PROTACs.[1]
-
Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN.[1] This can be confirmed using biophysical assays.
-
The "Hook Effect": Test a broad concentration range (e.g., 0.1 nM to 10 µM).[1] Excessively high PROTAC concentrations can lead to the formation of non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) instead of the productive ternary complex, paradoxically reducing degradation.[5][6]
-
Cell Permeability: Poor cell permeability is a known challenge for large PROTAC molecules.[1][7] Consider if the PROTAC can efficiently cross the cell membrane to reach its intracellular target.
Q2: How does the linker design (length, composition, attachment point) impact my PROTAC's efficiency?
A2: The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex.[8] There is no universal optimal linker; it must be empirically determined for each target-ligase pair.[9]
-
Linker Length: The linker's length is paramount. A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[8][9] Conversely, a linker that is too long may create an overly flexible and unstable complex, leading to inefficient ubiquitination.[8][10] Studies have shown a significant effect of chain length on PROTAC efficacy, with optimal lengths varying between targets.[11][12]
-
Linker Composition: The composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains) affects solubility, cell permeability, and the overall conformation of the PROTAC.[7][13] PEG linkers are often used to improve solubility but can also increase hydrophilicity, which may hinder passive diffusion across cell membranes.[14]
-
Attachment Point: The point of connection on the thalidomide moiety (typically C4 or C5 positions on the phthalimide (B116566) ring) significantly impacts the PROTAC's properties and degradation efficiency.[4]
Q3: My PROTAC works in biochemical assays but fails in cells. What's the likely problem?
A3: This common issue strongly points towards poor cell permeability.[1] PROTACs are large molecules that often violate traditional "Rule of Five" guidelines for oral bioavailability, making cell entry a major hurdle.[2] Another possibility is that the PROTAC is unstable in the cellular environment due to metabolic degradation.[3]
To diagnose this, you should:
-
Perform Cell Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput screen of passive diffusion or the Caco-2 permeability assay to assess both passive and active transport.[7][13][15]
-
Run In-Cell Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA®) can confirm that the PROTAC is entering the cell and binding to its target in a physiological context.[16][17][18] Comparing results between intact and permeabilized cells can provide an "availability index" to rank PROTACs by their intracellular availability.[16]
Q4: My degradation curve is bell-shaped (the "Hook Effect"). How do I address this?
A4: The bell-shaped dose-response, or "hook effect," is a signature of PROTACs.[5][19] It occurs when high PROTAC concentrations saturate the target protein and the E3 ligase independently, forming unproductive binary complexes and preventing the formation of the productive ternary complex.[6]
To mitigate this:
-
Adjust Concentration Range: The primary solution is to perform a wide, granular dose-response curve (e.g., from pM to µM concentrations) to identify the optimal concentration window for degradation and accurately determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5][6]
-
Optimize the Linker: A well-designed linker can promote positive cooperativity in the ternary complex, making it more stable than the binary complexes. This can widen the optimal concentration window and lessen the hook effect.
Troubleshooting Workflow & Key Diagrams
If you are experiencing low PROTAC efficiency, follow this logical workflow to diagnose the issue.
The fundamental mechanism of a thalidomide-based PROTAC relies on hijacking the CRBN E3 ligase to induce degradation of a target protein.
Quantitative Data Summary
The linker is not a passive spacer; its length and composition directly impact degradation potency (DC50) and efficacy (Dmax). Optimization requires synthesizing and testing a matrix of linkers.
Table 1: Impact of Linker Length & Type on PROTAC Efficiency Note: This table contains representative data compiled from multiple sources to illustrate principles. Actual values are target and system-dependent.
| PROTAC Example | Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| ERα-PROTAC-1 | ERα | PEG | 12 | ~250 | ~60 | Moderate degradation.[11][20] |
| ERα-PROTAC-2 | ERα | PEG | 16 | ~50 | >80 | Optimal length in this series, showing significantly improved potency.[11][20] |
| ERα-PROTAC-3 | ERα | PEG | 21 | ~500 | ~50 | Decreased efficacy with a longer linker.[11][20] |
| dBET1 | BET | PEG | 8 | 30 | >90 | A short PEG linker is highly effective for this target.[6][21] |
| MDM2-PROTAC-A | MDM2 | Alkyl | 6 | >1000 | <20 | Ineffective degradation.[22][23] |
| MDM2-PROTAC-B | MDM2 | POE-3 | 11 | 230 | >75 | Change in linker composition and length dramatically improves activity.[22][23] |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells at an appropriate density to be 70-80% confluent at harvest. Allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4] Keep lysates on ice.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal protein loading.[4][6]
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).[4]
-
Detection and Analysis: Image the blot using a chemiluminescence detector. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[4]
Protocol 2: In-Cell Ubiquitination Assay (IP-WB)
This assay confirms that the PROTAC is working through the intended ubiquitin-proteasome pathway by detecting the polyubiquitination of the target protein.
-
Cell Treatment: Treat cells with an effective concentration of your PROTAC and a vehicle control. It's crucial to co-treat a separate dish with the PROTAC plus a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-6 hours). The inhibitor will cause the ubiquitinated target to accumulate instead of being degraded.[1]
-
Immunoprecipitation (IP): Lyse cells in a non-denaturing IP lysis buffer. Pre-clear the lysate to reduce non-specific binding. Incubate the lysate with an antibody against the target protein to form an antibody-antigen complex.[24]
-
Capture and Wash: Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complex. Pellet the beads and wash them multiple times with cold IP lysis buffer to remove non-specifically bound proteins.[4]
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads. Perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC + MG132 lane indicates successful polyubiquitination of the target protein.[24]
Protocol 3: NanoBRET™ Ternary Complex Assay
This is a powerful live-cell, proximity-based assay to measure the formation of the Target-PROTAC-CRBN complex.[25][26]
-
Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and CRBN fused to a fluorescent acceptor like HaloTag®.[26]
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96- or 384-well plate. Add the fluorescent HaloTag® ligand to label the CRBN-HaloTag® fusion protein.[26]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells. Pre-treatment with a proteasome inhibitor is recommended to prevent degradation of the target from interfering with the complex formation signal.[25]
-
Signal Measurement: Add the NanoLuc® substrate. Measure the luminescence signal at both the donor (luciferase) and acceptor (fluorescent tag) emission wavelengths using a plate reader equipped with the appropriate filters.[18][25]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A positive BRET signal that increases with PROTAC concentration indicates the formation of the ternary complex.[18] The characteristic hook effect can also be observed with this assay at high PROTAC concentrations.[25]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Ternary Complex Formation [promega.co.uk]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in optimizing linker length for the formation of productive ternary complexes in the context of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in ternary complex formation?
The linker in a heterobifunctional molecule, such as a PROTAC (Proteolysis Targeting Chimera), acts as a bridge connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3][4] The linker's length, composition, and attachment points are critical determinants of the efficacy of the degrader molecule.[5][]
Q2: Is there an ideal linker length for all PROTACs?
No, there is no universally "ideal" linker length. The optimal length must be determined empirically for each specific target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[1][5] Conversely, a linker that is too long may lead to the formation of unstable or non-productive ternary complexes where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][4][5]
Q3: What are the most common chemical motifs used in PROTAC linkers?
The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic tractability, allowing for systematic variation of length.[7][8] PEG linkers are often favored for their hydrophilicity, which can improve the solubility and biocompatibility of the PROTAC molecule.[1][] More rigid linkers incorporating elements like piperazine (B1678402) or phenyl groups can also be used to pre-organize the PROTAC into a bioactive conformation.[10][11]
Q4: How does linker length and composition affect the physicochemical properties of a PROTAC?
The linker significantly influences a PROTAC's overall physicochemical properties, such as solubility and cell permeability.[5][] For instance, incorporating hydrophilic PEG units can enhance aqueous solubility.[1][10] Conversely, hydrophobic linkers may improve cell permeability.[11] Achieving a balance between hydrophilicity and lipophilicity is crucial for developing PROTACs with favorable pharmacokinetic profiles.[10]
Q5: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher concentrations.[10] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[10] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable relative to the binary complexes, which can help lessen the hook effect.
Troubleshooting Guides
Issue 1: My PROTAC binds to the target protein and E3 ligase in binary assays but fails to induce cellular degradation.
This is a common issue that often points to problems with the formation of a stable and productive ternary complex.
-
Potential Cause: Incorrect linker length or rigidity.
-
Potential Cause: Unfavorable ternary complex conformation.
-
Troubleshooting Step: Even if a ternary complex forms, the linker might orient the target protein in a way that surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme.[7] Consider redesigning the linker attachment points on the target-binding ligand or the E3 ligase ligand.[7] Analyzing solvent-exposed regions on the protein-ligand interfaces can guide this process.[7]
-
-
Potential Cause: Poor cell permeability.
-
Troubleshooting Step: The linker contributes significantly to the overall properties of the PROTAC. Modify the linker to improve its physicochemical properties, for example, by incorporating motifs that enhance solubility or by finding a better balance of hydrophilicity and lipophilicity.[10]
-
Issue 2: I am observing a significant "hook effect" with my PROTAC.
A pronounced hook effect can limit the therapeutic window of a PROTAC.
-
Potential Cause: Low cooperativity in ternary complex formation.
-
Potential Cause: Suboptimal linker composition.
-
Troubleshooting Step: Experiment with different linker compositions to influence flexibility and conformation. A more rigid linker might reduce the entropic penalty of forming the ternary complex, thus enhancing its stability.[13]
-
-
Potential Cause: High concentrations leading to binary complex formation.
-
Troubleshooting Step: While inherent to the mechanism, a highly cooperative PROTAC can mitigate this effect. Use biophysical assays like Surface Plasmon Resonance (SPR) to quantify the cooperativity of your PROTACs and guide linker redesign.[10]
-
Quantitative Data on Linker Length and PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4]
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | VHL | PEG-based | 12 | >100 | Moderate |
| PROTAC 2 | VHL | PEG-based | 16 | Potent | High |
| PROTAC 3 | VHL | PEG-based | 20 | Less Potent | Moderate |
Table 2: Impact of Linker Length on TBK1 Degradation [4]
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | VHL | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 Degrader 2 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 Degrader 3 | VHL | Alkyl/Ether | 29 | 292 | 76 |
Table 3: Impact of Linker Length on BRD4 Degradation [4]
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | CRBN | PEG | 1-2 PEG units | > 5000 | - |
| BRD4 Degrader 2 | CRBN | PEG | 3 PEG units | 1.8 | >98 |
| BRD4 Degrader 3 | CRBN | PEG | 4 PEG units | 4.9 | >98 |
Note: The data presented is compiled from multiple sources, and direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
-
Objective: To determine the association and dissociation rates of binary and ternary complex formation and to calculate the cooperativity factor (α).[3][14][15]
-
Protocol:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[13]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[13] Separately, flow the target protein over the chip to confirm minimal non-specific binding.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[13]
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[3]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence of the target protein to the affinity in the presence of the target protein. An α > 1 indicates positive cooperativity.[7]
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[4][14][15]
-
Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein, E3 ligase complex, and PROTAC in a matched dialysis buffer.
-
Binary Binding Affinity Determination:
-
Titrate the PROTAC into the target protein solution.
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Affinity Determination: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.[4]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated from the binding affinities of the binary and ternary interactions.[7]
-
3. Cellular Degradation Assay (Western Blot)
-
Objective: To determine the concentration-dependent degradation of the target protein in a cellular context (DC50 and Dmax).
-
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Detect the signal using an appropriate method (e.g., chemiluminescence). Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[12]
-
Visualizations
Caption: PROTAC-mediated ternary complex formation leading to target protein degradation.
Caption: A systematic workflow for the optimization of PROTAC linker length.
Caption: The impact of linker length on the formation of a ternary complex and degradation efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC Experiments: Technical Support Center for Overcoming the Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and detailed protocols to help you understand, identify, and overcome the "hook effect" in your Proteolysis Targeting Chimera (PROTAC) experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a paradoxical phenomenon observed in many PROTAC-mediated degradation experiments. It describes the bell-shaped dose-response curve where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] Instead of a classic sigmoidal curve where the effect plateaus at high concentrations, the degradation efficiency "hooks" back, which can lead to the misinterpretation of a PROTAC's potency and efficacy.[2][4]
Q2: What is the underlying mechanism of the hook effect?
The hook effect is a direct consequence of the PROTAC's mechanism of action, which depends on the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase).[2][5]
-
At optimal concentrations , the PROTAC effectively acts as a bridge, bringing the target protein and the E3 ligase together to facilitate ubiquitination and subsequent degradation.
-
At excessively high concentrations , the PROTAC molecules saturate both the target protein and the E3 ligase independently. This leads to the formation of non-productive binary complexes (Target Protein–PROTAC and E3 Ligase–PROTAC).[3][6][7] These binary complexes are unable to facilitate ubiquitination and competitively inhibit the formation of the essential ternary complex, thus reducing degradation efficiency.[1][2]
Figure 1. Mechanism of PROTAC action and the hook effect.
Q3: How can I experimentally identify the hook effect?
The most direct way to identify the hook effect is by performing a dose-response experiment over a very wide range of PROTAC concentrations (e.g., from picomolar to high micromolar).[7][8] Plotting the percentage of protein degradation against the log of the PROTAC concentration will reveal a bell-shaped curve if the hook effect is present. This allows for the accurate determination of key parameters like Dmax (maximum degradation) and DC50 (concentration for 50% degradation).[9]
Troubleshooting Guide
Issue 1: My dose-response curve shows a bell shape (degradation decreases at high concentrations).
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes.[7]
-
Troubleshooting Steps:
-
Confirm the Optimal Concentration: Your data has successfully identified the hook effect. The peak of the curve represents the optimal concentration range for your PROTAC's efficacy (Dmax). Use this concentration for future endpoint experiments.
-
Biophysical Analysis (Optional): To confirm the mechanism, use biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation.[7][10] A decrease in ternary complex levels at high PROTAC concentrations will correlate with your cellular degradation data.[8]
-
Linker Optimization: If the hook effect is very pronounced (i.e., the optimal concentration window is very narrow), it may indicate suboptimal ternary complex stability. Re-designing the PROTAC with different linker lengths or compositions can promote more stable ternary complex formation and potentially reduce the hook effect.[4][11]
-
Issue 2: My PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including poor cell permeability, an inactive PROTAC, or the hook effect occurring outside of your tested concentration range.[8]
-
Troubleshooting Steps:
-
Expand Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low to see an effect. Test a much broader range (e.g., 1 pM to 50 µM) to ensure you are not missing the degradation window.[2][8]
-
Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration you expect to be effective to find the optimal endpoint.[8][12]
-
Verify Target Engagement: Use biophysical or cellular target engagement assays to confirm that your PROTAC can bind to the target protein and the intended E3 ligase independently.[2]
-
Check E3 Ligase Expression: Ensure your cell model expresses sufficient levels of the E3 ligase being recruited (e.g., VHL, CRBN) via Western Blot or qPCR.[8]
-
Quantitative Data Summary
The following tables provide representative data illustrating a PROTAC exhibiting the hook effect and a comparison of key degradation parameters that can be used to rank different PROTACs.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect [8]
| PROTAC-X Concentration (nM) | % Target Protein Degradation | Notes |
| 0.01 | 5% | |
| 0.1 | 25% | |
| 1 | 60% | |
| 10 | 92% | |
| 100 | 96% | Dmax |
| 1000 | 70% | Hook effect onset |
| 10000 | 35% | Significant loss of efficacy |
Table 2: Comparative Degradation Parameters for Different PROTACs [8]
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | 5.2 | >95% | ~1,500 |
| PROTAC-B | 12.5 | 88% | ~800 |
| PROTAC-C | 0.75 | 98% | >10,000 |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is fundamental for determining DC50 and Dmax values and identifying the presence of the hook effect.[13]
Figure 2. Workflow for dose-response analysis.
Methodology:
-
Cell Seeding: Plate cells in a multi-well format (e.g., 12-well or 24-well plates) at a density that will achieve 70-80% confluency at the time of harvest. Allow them to adhere overnight.[8]
-
Compound Preparation: Prepare serial dilutions of the PROTAC in fresh cell culture medium. To capture the hook effect, a wide concentration range is critical (e.g., 0.1 nM to 10 µM is a common starting point). Always include a vehicle-only control (e.g., DMSO).[13]
-
PROTAC Treatment: Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions. Incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like a BCA or Bradford assay to ensure equal loading for the Western Blot.[13]
-
SDS-PAGE and Western Blotting: Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Data Analysis: Visualize protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane. Calculate the percentage of degradation relative to the vehicle-treated control and plot this value against the PROTAC concentration to generate the dose-response curve.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Thalidomide-NH-C5-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-NH-C5-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my Thalidomide-NH-C5-NH2 based PROTACs have such poor aqueous solubility?
Thalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically consisting of a ligand for the target protein, the thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker.[1] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1] The C5 alkyl linker, in particular, can contribute to a large nonpolar surface area, which is a primary driver of low aqueous solubility.[2]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly compromise experimental results and lead to the misinterpretation of data.[1] Key consequences include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers. This leads to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compounds can cause errors when determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: What are the main approaches to improve the solubility of my PROTAC?
There are two primary strategies to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself, most commonly by modifying the linker.[3]
-
Formulation Strategies: This approach focuses on the delivery of the existing PROTAC molecule by combining it with other substances to improve its dissolution and apparent solubility in aqueous media.[3][4]
Q4: How can modifying the linker improve solubility?
The linker's composition and structure are critical to a PROTAC's physicochemical properties.[3] Replacing hydrophobic alkyl chains, like the C5 linker, with more hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), is a common and effective strategy.[3][5] PEG linkers can create a hydration shell around the molecule, which can rescue otherwise insoluble degraders.[3] Additionally, incorporating polar functional groups like amines, ethers, or saturated nitrogen heterocycles (e.g., piperazine) into the linker can significantly improve solubility.[3][4]
Q5: What are Amorphous Solid Dispersions (ASDs) and how do they work?
Amorphous Solid Dispersions (ASDs) are a well-established technique for improving the dissolution of poorly soluble drugs.[4][6] In an ASD, the crystalline PROTAC is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[6] This prevents the molecule from recrystallizing and allows it to maintain a supersaturated state in solution, which can significantly enhance its dissolution rate and oral absorption.[4][6]
Troubleshooting Guide: Common Solubility Issues
This guide provides actionable steps to address common solubility problems encountered during experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| PROTAC powder does not dissolve in aqueous buffers. | High crystallinity and lipophilicity of the PROTAC molecule.[1] | Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO).[7] |
| PROTAC precipitates when diluting DMSO stock into aqueous assay buffer. | The PROTAC's solubility limit is exceeded in the final aqueous concentration.[1][7] | 1. Use a Co-solvent: Add a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer. Ensure the final concentration is tolerated by your experimental system (typically <0.5% for cells).[8] 2. Optimize pH: If your PROTAC has an ionizable group (like the terminal amine in the linker), its solubility will be pH-dependent. For the primary amine, solubility will increase in more acidic buffers (lower pH) where it is protonated.[9] 3. Gentle Sonication: Apply gentle sonication to your solutions to help dissolve the compound.[2] |
| Low and variable bioavailability in in vivo studies. | Poor aqueous solubility limits absorption in the gastrointestinal tract.[1][10] | 1. Formulate as an Amorphous Solid Dispersion (ASD): Dispersing the PROTAC in a polymer matrix can significantly improve dissolution.[6][11] 2. Use Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[4] 3. Administer with Food: Some PROTACs show improved solubility in biorelevant media that simulate fed-state intestinal fluid (FeSSIF). Co-administration with food can enhance oral absorption.[10] |
Quantitative Impact of Solubility Enhancement Strategies
The following table summarizes reported improvements in solubility and dissolution for PROTACs and related molecules using various techniques.
| Strategy | Molecule Type | Polymer/Excipient | Observed Improvement | Reference |
| Chemical Modification | VHL-based PROTAC | Piperazine-modified linker | ~170-fold increase in solubility. | [3][4] |
| Amorphous Solid Dispersion (ASD) | CRBN-recruiting PROTAC 'AZ1' | HPMCAS | Up to a 2-fold increase in drug supersaturation. | [11] |
| Amorphous Solid Dispersion (ASD) | Androgen-receptor PROTAC "ARCC-4" | HPMCAS / Eudragit | Pronounced supersaturation enhancement without precipitation. | [11] |
| Solid Dispersion (SD) | Thalidomide (B1683933) | - | Up to a 2-3x increase in apparent solubility. | [12] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a method for preparing an ASD, which can enhance the dissolution of your PROTAC for in vivo studies.[4]
Materials:
-
Thalidomide-NH-C5-NH2 based PROTAC
-
Polymer (e.g., HPMCAS, PVP/VA 64, Soluplus®)[7]
-
Volatile solvent system (e.g., dichloromethane/methanol)
-
Shallow glass dish
-
Vacuum oven
Procedure:
-
Completely dissolve the PROTAC and the chosen polymer in the solvent system.
-
Pour the resulting solution into a shallow glass dish to create a thin film.
-
Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.
-
Scrape the resulting solid film from the dish and grind it into a fine powder.
-
Characterize the ASD using techniques like X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of your PROTAC, which is often more representative of how compounds behave in screening assays.[1][9]
Materials:
-
PROTAC stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Nephelometer or plate reader capable of measuring light scattering
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Add the aqueous buffer to the wells of the microplate.
-
Rapidly add a small volume of the high-concentration PROTAC DMSO stock to the buffer. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Mix the solution thoroughly.
-
Measure the turbidity (light scattering) of the solution at various time points using the nephelometer.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Visual Guides
Caption: Workflow for troubleshooting poor PROTAC solubility.
Caption: Concept of an Amorphous Solid Dispersion (ASD).
Caption: Decision tree for solubility enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Thalidomide-NH-C5-NH2 hydrochloride stability in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-NH-C5-NH2 hydrochloride in aqueous buffers. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of thalidomide (B1683933), a molecule widely used in the development of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety functions as a molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN).[1] This binding event facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1]
Q2: What is the expected stability of this compound in aqueous buffer?
While specific stability data for this compound is not extensively available in peer-reviewed literature, its stability is primarily dictated by the thalidomide core. Thalidomide itself is known to be unstable in aqueous solutions at physiological pH (around 7.4), where it undergoes spontaneous hydrolysis.[1][2][3][4] The half-life of thalidomide under these conditions can range from 5 to 12 hours.[1][2][3] Hydrolysis occurs at the four amide bonds of the phthalimide (B116566) and glutarimide (B196013) rings.[1][2][3] The C5-NH2 linker may influence the overall stability, and it is crucial for researchers to experimentally determine the stability in their specific experimental conditions.[2]
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can impact the stability of thalidomide and its derivatives in aqueous solutions:
-
pH: Thalidomide and its analogs are more susceptible to hydrolysis at neutral to alkaline pH.[1][3]
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[1][2]
-
Buffer Components: The composition of the buffer solution can affect stability. For example, the presence of hydroxide (B78521) ions can facilitate enantiomerization and degradation.[5] It is advisable to use freshly prepared buffers.
-
Light Exposure: While not extensively documented for this specific compound, it is good practice to minimize light exposure to prevent potential photodegradation.[3]
-
Storage of Stock Solutions: Improper storage of stock solutions can lead to degradation over time. It is recommended to store stock solutions at -20°C or -80°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in aqueous buffer during the experiment. | Determine the stability of the compound under your specific experimental conditions (buffer, pH, temperature). Prepare fresh solutions before each experiment. Minimize the time the compound spends in aqueous buffer. |
| Loss of activity over time | The intact thalidomide molecule is required for its biological activity. Hydrolysis abrogates its ability to modulate cytokine production.[4] | Perform a time-course experiment to determine the window of activity. Consider using a stabilized formulation if available or feasible. |
| Difficulty in dissolving the compound | Thalidomide has low aqueous solubility.[2][6] | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data
The following tables summarize the stability data for thalidomide and its analogs in different conditions. Note that this data is for related compounds and should be used as a general guide for this compound.
Table 1: Stability of Thalidomide in Aqueous Buffer
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 6.4 | 32 | 25 - 35 | [7] |
| 7.4 | 37 | ~12 | [8] |
| Physiological | Not specified | 5 - 12 | [2][3] |
Table 2: Stability of Thalidomide and its Analogs in Human Plasma
| Compound | Half-life (hours) |
| Thalidomide | < 2 |
| Analog 1 | > 4 |
| Analog 2 | > 4 |
| Analog 3 | > 4 |
Data from a study on novel thalidomide analogs, showing improved stability over the parent drug in human plasma.[9]
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Aqueous Buffer using LC-MS
This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator (set to the experimental temperature, e.g., 37°C)
-
Sterile microcentrifuge tubes
-
Acetonitrile (B52724) with 0.1% formic acid (or other suitable extraction solvent)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the Buffer: Dilute the stock solution into your pre-warmed aqueous buffer to the final working concentration. Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the buffer (e.g., 100 µL). This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining buffer in a sterile, sealed container in an incubator at your desired temperature.
-
Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated buffer and store them at -80°C.
-
Sample Preparation for LC-MS:
-
Thaw the samples.
-
Add a suitable volume of cold acetonitrile with 0.1% formic acid (e.g., 3 volumes) to precipitate proteins and extract the compound.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the concentration of the compound versus time to determine its degradation kinetics and half-life in your specific buffer.
Visualizations
Caption: General hydrolysis pathway of the thalidomide core in aqueous solution.
Caption: Experimental workflow for determining compound stability in aqueous buffer.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of thalidomide abrogates its ability to enhance mononuclear cell synthesis of IL-2 as well as its ability to suppress the synthesis of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomerization mechanism of thalidomide and the role of water and hydroxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
The primary off-target effects of thalidomide-based PROTACs originate from the inherent function of the thalidomide (B1683933) moiety (or its analogs like lenalidomide (B1683929) and pomalidomide) as a "molecular glue".[1] When this moiety binds to its primary target, the E3 ligase Cereblon (CRBN), it can recruit and induce the degradation of unintended endogenous proteins known as "neosubstrates".[1][2][3][4] This occurs independently of the PROTAC's intended target protein.
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[1][2] Their degradation is responsible for the known immunomodulatory effects of thalidomide and its analogs.[1][2]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is linked to the therapeutic effects of lenalidomide in certain hematological cancers.[1][5]
-
SALL4: This transcription factor is a critical mediator of the teratogenic (birth defect-causing) effects of thalidomide.[1][2][6]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded, raising concerns about potential long-term side effects.[1][7]
These off-target degradation events can lead to unintended biological consequences, including cellular toxicity and altered signaling, which can complicate the interpretation of experimental results.[1]
Figure 1: On-target vs. off-target degradation by thalidomide-based PROTACs.
Q2: How can I rationally design PROTACs to minimize off-target effects?
Several rational design strategies can minimize the off-target degradation of neosubstrates.[1] These approaches focus on modifying the thalidomide moiety and the linker.
-
Modify the Thalidomide Moiety: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[2][7][8]
-
Optimize the Linker: The linker's length, composition, and attachment point are critical.[9] Systematically altering the linker can influence the conformation of the ternary complex, thereby improving selectivity for the intended target and reducing the stability of off-target complexes.[1][10]
-
Change E3 Ligase: If minimizing CRBN-related off-targets is not feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, can be an effective strategy as they have different sets of endogenous substrates and off-target profiles.[2][11]
Q3: What is the "hook effect" and how does it relate to off-target effects?
The "hook effect" is a phenomenon where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[2][3] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][3][9] These binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially increasing off-target effects at high concentrations.[2][3]
Troubleshooting Guides
Problem 1: My proteomics data shows potent degradation of my target protein, but also significant degradation of unexpected proteins.
-
Possible Cause: These unexpectedly degraded proteins are likely off-target effects, either neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1]
-
Troubleshooting Steps:
-
Cross-Reference Known Neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1]
-
Perform Dose-Response and Time-Course Experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects and determine if off-target degradation occurs at therapeutically relevant concentrations.[1][2]
-
Synthesize a Negative Control PROTAC: Create a control PROTAC, for example, by using an inactive epimer of the thalidomide ligand that cannot bind CRBN.[2] If the off-target degradation persists, it is not mediated by CRBN. If it is abolished along with on-target degradation, it confirms a CRBN-dependent mechanism.
-
Validate with Orthogonal Methods: Use targeted proteomics (e.g., Selected Reaction Monitoring - SRM) or Western blotting to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1][12]
-
Figure 2: Troubleshooting workflow for unexpected protein degradation.
Problem 2: My PROTAC is potent against my target protein but shows significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins/neosubstrates).[1]
-
Troubleshooting Steps:
-
Evaluate Function of Degraded Off-Targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
Use a Non-Degrading Control: Test the inactive control PROTAC (e.g., CRBN-binding mutant) from Problem 1. If this molecule still binds the target but doesn't degrade it and the toxicity is absent, the toxicity is degradation-dependent (either on- or off-target).
-
CRISPR Knockout/Knockdown of the Target Protein: Use CRISPR-Cas9 or siRNA to eliminate your target protein. If the toxicity is still observed when treating the knockout/knockdown cells with your PROTAC, it confirms an off-target mechanism is responsible for the toxicity.[1]
-
Rescue Experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects (see FAQ Q2). Correlate the reduction in off-target degradation with a decrease in cellular toxicity.[1]
-
Data Presentation
Quantitative data is crucial for comparing the on-target potency versus off-target effects of different PROTACs.
Table 1: Example Degradation Profile of a BRD4-Targeting PROTAC
This table summarizes typical quantitative data for a hypothetical thalidomide-based PROTAC targeting BRD4, including its effect on the known off-target IKZF1.
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Off-Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A (Standard) | BRD4 | 15 | 95 | IKZF1 | 50 | 85 |
| PROTAC-B (Optimized C5-modified ligand) | BRD4 | 20 | 92 | IKZF1 | >1000 | <20 |
| Pomalidomide (Control) | - | N/A | N/A | IKZF1 | 8 | 90 |
-
DC₅₀: Concentration of PROTAC required to degrade 50% of the protein.
-
Dₘₐₓ: Maximum percentage of protein degradation.
Table 2: Example Biophysical Data for Ternary Complex Formation (NanoBRET™ Assay)
This table presents example biophysical data for the formation of the ternary complex, which is essential for degradation. A reduced signal for the off-target complex indicates lower stability.
| PROTAC | Ternary Complex | BRET Signal (mBU) | Interpretation |
| PROTAC-A | BRD4-PROTAC-A-CRBN | 850 | Strong & Productive On-Target Complex |
| PROTAC-A | IKZF1-PROTAC-A-CRBN | 400 | Stable Off-Target Complex |
| PROTAC-B | BRD4-PROTAC-B-CRBN | 800 | Strong & Productive On-Target Complex |
| PROTAC-B | IKZF1-PROTAC-B-CRBN | 50 | Weak/Unstable Off-Target Complex |
Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Discovery
This protocol outlines a typical workflow for identifying off-target protein degradation using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][14]
-
Objective: To globally quantify protein abundance changes in response to PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration (e.g., 1x, 10x, and 100x DC₅₀) to assess dose-dependency and the hook effect.[9] Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[9] Incubate for a pre-determined time (e.g., 8-24 hours) to allow for protein degradation.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease inhibitors. Quantify total protein concentration (e.g., BCA assay). Digest the proteins into peptides using an enzyme like trypsin.[12]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[12]
-
Data Analysis: Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[12]
-
Figure 3: Experimental workflow for global proteomics-based off-target screening.
Protocol 2: Western Blot for Validation of On- and Off-Target Degradation
This protocol is a standard method for validating the degradation of specific proteins identified from proteomics or hypothesized as neosubstrates.[15]
-
Objective: To determine the dose- and time-dependent degradation of a specific target and off-target protein.
-
Methodology:
-
Cell Seeding & Treatment: Seed cells in a multi-well plate. For a dose-response experiment, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).[15] For a time-course experiment, treat cells with a fixed PROTAC concentration (e.g., DC₅₀) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to your target or off-target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities relative to the loading control and the vehicle-treated sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Neosubstrate Degradation with CRBN Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cereblon (CRBN) ligands for targeted protein degradation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you address common challenges, particularly the minimization of unintended neosubstrate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of CRBN ligands like thalidomide (B1683933) and its analogs?
A1: The main off-target effects of thalidomide-based ligands (including those in PROTACs) stem from their inherent "molecular glue" activity.[1] When bound to CRBN, these ligands can recruit and induce the degradation of endogenous proteins known as "neosubstrates," which are not the intended target of the PROTAC.[1][2] This can lead to unintended biological consequences and toxicity.[1]
Well-characterized neosubstrates of the CRBN-IMiD complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators in lymphocyte development.[1][3] Their degradation is linked to the immunomodulatory effects of these drugs.[1][4]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is specifically associated with lenalidomide (B1683929) and is implicated in its therapeutic effects in certain hematological malignancies.[1][3]
-
GSPT1: This translation termination factor is a neosubstrate of certain molecular glues like CC-885 and its degradation shows potent antiproliferative activity.[2][5]
-
SALL4: This transcription factor is a known neosubstrate whose degradation is linked to the teratogenic effects of thalidomide.[1]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about potential side effects.[1][6]
Q2: My PROTAC is causing significant degradation of known neosubstrates like IKZF1. How can I improve its selectivity?
A2: Improving selectivity involves redesigning the PROTAC to favor the formation of a productive ternary complex with the intended target protein of interest (POI) over endogenous neosubstrates. Key strategies include:
-
CRBN Ligand Modification: Minor structural changes to the CRBN ligand can dramatically alter neosubstrate selectivity.[7][8] For example, modifications to the phthalimide (B116566) ring of pomalidomide (B1683931) can reduce off-target ZF protein degradation.[6] Consider exploring novel CRBN ligands, such as "cyclimids" or achiral phenyl dihydrouracil (B119008) (PDHU) ligands, which have shown improved selectivity profiles.[7][8][9]
-
Linker Optimization: The linker's length, composition, and attachment point to the CRBN ligand are critical.[1][7] Optimizing the linker can favor a conformation that is productive for the POI-PROTAC-CRBN complex while disfavoring interactions with neosubstrates.[1][10] For instance, attaching the linker at position 5 of the phthalimide unit has been shown to reduce IKZF1 degradation.[10]
-
Varying the Exit Vector: The position from which the linker extends from the CRBN ligand (the "exit vector") influences the orientation of the recruited E3 ligase relative to the target. PROTACs with an arylamine exit vector from pomalidomide, for example, have been shown to induce greater off-target zinc finger degradation.[6]
Q3: I am not observing any degradation of my target protein. What are the common causes and how can I troubleshoot this?
A3: Lack of target degradation is a common issue with several potential causes. A systematic approach is needed for troubleshooting.[11]
-
Confirm Target Engagement: First, verify that your PROTAC can enter the cell and bind to both the target protein and CRBN. Use cell-based target engagement assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA).[12][13][14]
-
Assess Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex (POI-PROTAC-CRBN).[13] This can be assessed using techniques like co-immunoprecipitation (Co-IP) or proximity-based assays like TR-FRET.[11][15] If no complex is formed, linker redesign is often the best solution.[11]
-
Check for E3 Ligase and Proteasome Functionality:
-
E3 Ligase Expression: Ensure the cell line expresses sufficient levels of CRBN.[11][13] This can be checked via Western Blot or qPCR.
-
Proteasome Activity: Confirm the degradation is proteasome-dependent. Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels indicates the pathway is active.[13]
-
-
Evaluate Compound Properties: Poor cellular permeability or rapid metabolic degradation can prevent the PROTAC from reaching its target. Intracellular concentrations can be measured using LC-MS/MS.[13]
Q4: My dose-response curve shows a "hook effect." What does this mean and how should I proceed?
A4: The "hook effect" is characterized by a bell-shaped dose-response curve, where the efficacy of the degrader decreases at higher concentrations.[11] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex required for degradation.[11] The solution is to identify the optimal concentration at the peak of the curve and use that for subsequent experiments, rather than simply using the highest possible concentration.[11][13]
Troubleshooting Guides
Problem 1: High Levels of Off-Target Neosubstrate Degradation
| Potential Cause | Troubleshooting Steps |
| Non-selective CRBN Ligand | 1. Profile Neosubstrates: Use targeted proteomics or Western Blot to quantify the degradation of known neosubstrates (IKZF1, IKZF3, GSPT1, etc.).[1][16] 2. Synthesize a Negative Control: Create a PROTAC with an inactive enantiomer of the POI ligand. If neosubstrate degradation persists, it is mediated by the CRBN ligand.[1] 3. Redesign the CRBN Ligand: Synthesize and test analogs with modifications on the phthalimide ring or explore entirely new CRBN binder scaffolds.[6][] |
| Suboptimal Linker | 1. Vary Linker Attachment Point: Synthesize PROTACs with the linker attached to different positions on the CRBN ligand.[10] 2. Modify Linker Length and Composition: Test a matrix of linkers with varying lengths and chemical properties (e.g., PEG, alkyl chains) to alter the geometry of the ternary complex.[1] |
Problem 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Neosubstrate Degradation | 1. Identify Off-Targets: Perform unbiased proteomics (e.g., TMT-MS) to identify all proteins degraded by your PROTAC. 2. Evaluate Function of Off-Targets: Research the biological roles of the identified off-target proteins. Degradation of essential proteins is a likely cause of toxicity.[1] |
| On-Target Toxicity | 1. CRISPR Knockout: Use CRISPR-Cas9 to knock out the intended target protein. If toxicity is eliminated in the knockout cells upon PROTAC treatment, the toxicity is on-target.[1] 2. Titrate Dose: Lower the PROTAC concentration to a level that maintains target degradation but minimizes toxicity. |
Data Presentation
Table 1: Comparative Degradation Profile of BRD4-Targeting PROTACs
This table illustrates hypothetical data for newly designed PROTACs (ND-1, ND-2) compared to a reference compound (dBET1), showing how modifications can improve selectivity.
| Compound | BRD4 DC₅₀ (nM) | BRD4 Dₘₐₓ (%) | IKZF1 DC₅₀ (nM) | IKZF1 Dₘₐₓ (%) | Selectivity (IKZF1/BRD4) |
| dBET1 (Reference) | 5 | 95 | 50 | 85 | 10x |
| ND-1 (New Linker) | 8 | 92 | 550 | 60 | 69x |
| ND-2 (New CRBN Ligand) | 12 | 90 | > 1000 | < 20 | > 83x |
-
DC₅₀: Concentration of the compound that induces 50% degradation of the target protein.[18]
-
Dₘₐₓ: Maximal level of degradation observed.[19]
Table 2: Effect of Linker Attachment Point on Stability and Neosubstrate Degradation
This table summarizes hypothetical stability and degradation data for pomalidomide-based linkers, based on findings that the attachment point is critical.[10]
| Compound ID | Linker Attachment Point | Linker Type | Half-life (pH 7.4, hours) | IKZF1 Degradation at 1µM (%) |
| POM-4-Amide | Phthalimide Position 4 | Amide | 12 | 85 |
| POM-5-Amide | Phthalimide Position 5 | Amide | 15 | 30 |
| POM-4-Ether | Phthalimide Position 4 | Ether | > 72 | 45 |
| POM-5-Ether | Phthalimide Position 5 | Ether | > 72 | < 10 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the levels of a target protein and known neosubstrates following treatment with a degrader.[11]
-
Cell Seeding and Treatment: Seed cells (e.g., MM.1S, HEK293) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[18]
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, a neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection and Analysis: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize the protein of interest signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is the gold standard for confirming the formation of the POI-PROTAC-CRBN ternary complex.[11]
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC, a negative control PROTAC, and a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clearing Lysates: Add Protein A/G agarose (B213101) beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add an antibody against either CRBN or the target protein. As a control, add a non-specific IgG antibody to a separate aliquot.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes. Analyze the input and immunoprecipitated samples by Western Blot, probing for the target protein, CRBN, and other complex components. An increased association between the target and CRBN in the PROTAC-treated sample confirms ternary complex formation.
Protocol 3: NanoBRET™ Assay for Cellular Target Engagement
This assay measures the binding of a compound to CRBN in living cells, which is a critical first step in verifying its mechanism of action.[12][14]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for NanoLuc® luciferase-tagged CRBN. Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Tracer Addition: Prepare the BODIPY™-lenalidomide tracer in Opti-MEM® I Reduced Serum Medium. Add the tracer to the cells at its predetermined optimal concentration.
-
Compound Addition: Immediately add the test compounds (CRBN ligands or PROTACs) at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours to allow binding to reach equilibrium.
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with filters for NanoLuc® donor emission (~460nm) and the BODIPY™ acceptor emission (~590nm).
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET signal upon addition of the test compound indicates competitive displacement of the tracer and engagement with CRBN. Plot the data to determine the IC₅₀ value.
Visualizations
Caption: CRBN-based PROTACs form a ternary complex to induce poly-ubiquitination and degradation of a target protein.
Caption: A step-by-step workflow for troubleshooting low or no target protein degradation.[11]
Caption: Key design strategies to enhance selectivity and minimize off-target neosubstrate effects.[1][8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement - American Chemical Society [acs.digitellinc.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. 標的タンパク質分解(TPD)関連サービス [promega.jp]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. benchchem.com [benchchem.com]
why is my PROTAC not degrading the target protein
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC-mediated targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't degrading the target protein. Where do I start troubleshooting?
A1: A lack of target protein degradation is a common issue that can arise from multiple points in the PROTAC mechanism of action. A systematic approach is crucial to pinpoint the problem. We recommend a stepwise validation of the key mechanistic events: cell permeability, target and E3 ligase engagement, ternary complex formation, ubiquitination, and finally, proteasomal degradation.
Below is a troubleshooting workflow to guide your investigation.
Q2: How do I know if my PROTAC is getting into the cells?
A2: Poor cell permeability is a major obstacle for PROTACs, which are often large molecules with high polar surface area, placing them "beyond the Rule of Five".[1][2] If intracellular concentration is too low, the PROTAC cannot effectively induce degradation.
Troubleshooting & Optimization:
-
Computational Assessment: Initially, evaluate the physicochemical properties of your PROTAC, such as molecular weight (MW), polar surface area (PSA), and LogP.
-
Permeability Assays: Direct measurement of permeability is recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay can provide quantitative data on your molecule's ability to cross a cell membrane.[1]
-
Linker Modification: The linker is a key determinant of a PROTAC's physicochemical properties.[1] Experiment with different linker compositions (e.g., PEG vs. alkyl chains) and lengths to find a balance between ternary complex formation and cell permeability.[1][3]
-
Structural Modification: Introducing intramolecular hydrogen bonds can create a more compact structure that masks polar groups, enhancing membrane permeability.[1][4]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve uptake.[1][3]
| Parameter | General Guideline (bRo5) | Typical PROTAC Range | Impact on Permeability |
| Molecular Weight (Da) | > 500 | 700 - 1100+[3][4] | Higher MW generally decreases permeability. |
| cLogP | > 5 | Variable | A balance is needed; too high can lead to poor solubility. |
| H-Bond Donors | > 5 | Variable | High numbers increase polarity and reduce permeability. |
| H-Bond Acceptors | > 10 | Variable | High numbers increase polarity and reduce permeability. |
| Polar Surface Area (Ų) | > 140 | Often > 140[5] | High PSA hinders passage through the lipid bilayer. |
Table 1: Comparison of physicochemical properties for typical small molecules and PROTACs.
Q3: My PROTAC binds the target and the E3 ligase in separate assays, but still fails to degrade. What's the problem?
A3: High-affinity binary binding to the target protein and the E3 ligase does not guarantee the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[6][7] This complex is the crucial intermediate for ubiquitination.[8] The linker's length, rigidity, and attachment points are critical for allowing the target and E3 ligase to come together in a favorable orientation.[9]
Troubleshooting & Optimization:
-
Assess Ternary Complex Formation: Use biophysical assays to directly measure the formation and stability of the ternary complex.[10][][12]
-
Evaluate Cooperativity: Positive cooperativity, where the binding of one protein partner enhances affinity for the other, is a hallmark of many successful PROTACs.[13] Negative cooperativity will hinder complex formation and should be identified.
-
Linker Optimization: If ternary complex formation is weak or absent, redesigning the linker is the most common solution. Systematically vary the length, composition (e.g., PEG, alkyl), and attachment points.[9]
-
E3 Ligase Choice: Not all E3 ligases can productively ubiquitinate every target protein.[14][15] If linker optimization fails, consider switching to a different E3 ligase (e.g., from CRBN to VHL).[16][17]
| Assay | Measures | Typical KD Range for Successful PROTACs | Key Considerations |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Binary: 1-100 nM; Ternary: 1-100 nM[10][12] | Requires protein immobilization; can measure cooperativity. |
| Biolayer Interferometry (BLI) | Binding kinetics, Affinity | Similar to SPR[10] | Higher throughput than SPR; less sensitive to buffer mismatch. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), Affinity, Stoichiometry | Similar to SPR[10][12] | Gold standard for thermodynamics; requires larger amounts of protein. |
| TR-FRET / HTRF | Proximity-based assay for complex formation | Generates a bell-shaped curve; peak indicates complex formation.[18] | Homogeneous assay, suitable for high-throughput screening. |
| NanoBRET™ | In-cell target engagement and ternary complex formation | Provides cellular EC50 values for complex formation.[19][20] | Measures complex formation in a physiological cell environment. |
Table 2: Common biophysical and cellular assays for characterizing ternary complex formation.
Q4: I've confirmed ternary complex formation, but my target isn't ubiquitinated. Why?
A4: Even if a stable ternary complex forms, ubiquitination can fail if the geometry is incorrect. The E3 ligase must orient the target protein so that surface-exposed lysine residues are accessible to the E2 ubiquitin-conjugating enzyme.[6][21]
Troubleshooting & Optimization:
-
Check for Accessible Lysines: Analyze the target protein's structure to ensure there are lysine residues on the surface that can be reached by the E2 enzyme when the ternary complex is formed.
-
Modify Linker Geometry: The linker dictates the orientation of the two proteins. Altering the linker's attachment points or rigidity can change this orientation to expose lysines.[9]
-
Perform a Ubiquitination Assay: Directly measure the ubiquitination of your target protein to confirm this step is the bottleneck.[22][]
Q5: My target is ubiquitinated, but not degraded. What could be the final roadblock?
A5: If you have confirmed target ubiquitination, the final step is recognition and degradation by the proteasome.[24] A failure at this stage points to a problem with the Ubiquitin-Proteasome System (UPS) itself in your experimental model.
Troubleshooting & Optimization:
-
Check Proteasome Activity: Ensure the proteasome is functional in your cell line. You can do this by using a positive control, such as treating cells with a known proteasome inhibitor (e.g., MG132 or Bortezomib) alongside your PROTAC. This should "rescue" the degradation of your target.
-
Run a Proteasome Activity Assay: A more direct method is to measure the proteolytic activity of the proteasome in your cell lysates using a fluorogenic substrate.[25][26]
Experimental Protocols
Protocol 1: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is used to determine if a target protein is ubiquitinated in response to PROTAC treatment.[27]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with your PROTAC at the desired concentration, a vehicle control (e.g., DMSO), and a positive control (PROTAC + a proteasome inhibitor like 10 µM MG132) for a predetermined time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a denaturing IP lysis buffer (e.g., RIPA buffer containing 1% SDS and protease/phosphatase inhibitors) to disrupt protein-protein interactions. Boil the lysates for 10 minutes to further denature proteins.
-
Immunoprecipitation (IP): Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to ~0.1%. Incubate the cleared cell lysate with an antibody against your target protein overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, clone P4D1). A high-molecular-weight smear or ladder of bands above the expected size of your target protein indicates polyubiquitination.
Protocol 2: Proteasome Activity Assay
This protocol provides a general method to assess the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.[28]
Methodology:
-
Sample Preparation: Prepare cell lysates from untreated control cells and cells treated with a known proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) as a negative control for the assay. Determine the total protein concentration of each lysate (e.g., via BCA assay).
-
Assay Setup: In a 96-well black, clear-bottom plate, add a consistent amount of total protein (e.g., 20-50 µg) from each lysate to separate wells. Adjust the volume with assay buffer.
-
Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well to a final concentration of 50-100 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).
-
Data Analysis: Compare the fluorescence signal from your experimental samples to the untreated and inhibitor-treated controls. A significant signal in the untreated sample that is quenched by the proteasome inhibitor indicates functional proteasome activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifesensors.com [lifesensors.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteasome-Glo™ Assays [promega.com]
- 26. プロテアソーム20S活性測定キット sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 27. benchchem.com [benchchem.com]
- 28. ubpbio.com [ubpbio.com]
Technical Support Center: Optimizing PROTAC Concentration for Maximal Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize Proteolysis-Targeting Chimera (PROTAC) concentration for maximal target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my PROTAC?
A1: There is no single optimal concentration for all PROTACs.[1] The ideal concentration is highly dependent on the specific PROTAC, the target protein of interest (POI), the recruited E3 ligase, and the cell line used.[1] It is crucial to perform a dose-response experiment, typically spanning a wide range of concentrations from picomolar to micromolar, to empirically determine the optimal concentration that achieves maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).[1][2]
Q2: What are DC50 and Dmax, and why are they important?
A2: DC50 and Dmax are critical parameters for evaluating PROTAC efficacy:[2]
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax (maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC. A higher Dmax value signifies greater efficacy.[2]
These values are essential for comparing the effectiveness of different PROTACs and for selecting lead candidates for further development.[3]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation, resulting in a bell-shaped dose-response curve.[1][4][5] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][4][5] To avoid the hook effect, it is essential to perform a dose-response experiment over a wide concentration range to identify the optimal degradation window and avoid using concentrations that are too high.[1][4]
Q4: How long should I incubate cells with the PROTAC?
A4: The optimal incubation time can vary depending on the PROTAC's properties and the target protein's natural turnover rate.[1] It is recommended to perform a time-course experiment to determine the ideal duration.[1] A typical experiment might involve treating cells for various time points, such as 2, 4, 8, 12, and 24 hours, to identify when maximum degradation occurs.[1][6]
Q5: What are suitable negative controls for my PROTAC experiment?
A5: Appropriate negative controls are crucial to ensure that the observed protein degradation is a specific effect of the PROTAC's mechanism of action. Essential controls include:
-
An inactive epimer of the PROTAC that cannot bind to the E3 ligase or the target protein.[7]
-
Pre-treatment with a proteasome inhibitor (e.g., MG132) or an inhibitor of the neddylation pathway (e.g., MLN4924) to confirm that degradation is dependent on the ubiquitin-proteasome system.[7][8]
Troubleshooting Guides
Problem 1: I am not observing any degradation of my target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | The concentration used may be too low to induce degradation or so high that it falls within the hook effect range. Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 pM to 100 µM).[5] |
| Incorrect Incubation Time | The chosen incubation time may be too short to observe degradation, or the protein may have been resynthesized. Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for maximal degradation.[1] |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[1][7] Solution: Consider performing a cellular thermal shift assay (CETSA) to assess target engagement within the cell.[4] If permeability is an issue, linker modification may be necessary.[9] |
| Lack of Ternary Complex Formation | The PROTAC may not be effectively bringing the target protein and the E3 ligase together.[1] Solution: Use biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET) to confirm ternary complex formation.[10][11][12] |
| Low E3 Ligase Expression | The cell line used may not express sufficient levels of the E3 ligase recruited by the PROTAC.[1] Solution: Confirm the expression of the target E3 ligase in your cell line using Western Blot or qPCR.[8] |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium.[1] Solution: Assess the stability of the PROTAC in your experimental conditions, for example, using LC-MS.[8] |
Problem 2: The dose-response curve shows a "hook effect".
| Possible Cause | Troubleshooting Steps |
| Excessive PROTAC Concentration | High concentrations lead to the formation of non-productive binary complexes.[4][5] Solution: Repeat the experiment with a wider and more granular range of concentrations, focusing on lower concentrations to accurately determine the DC50 and Dmax.[5] |
| Low Cooperativity | The PROTAC may not be efficiently stabilizing the ternary complex over the binary complexes. Solution: Consider redesigning the PROTAC with a different linker to improve the cooperativity of ternary complex formation.[13] |
Quantitative Data Summary
The following table provides illustrative data for determining the optimal concentration of a hypothetical PROTAC-X against Protein-Y in a specific cell line.
| PROTAC-X Concentration | % Protein-Y Remaining (Normalized to Vehicle) |
| 0 nM (Vehicle) | 100% |
| 0.1 nM | 95% |
| 1 nM | 75% |
| 10 nM | 40% |
| 50 nM | 15% |
| 100 nM | 10% |
| 500 nM | 25% |
| 1000 nM | 45% |
| 10000 nM | 70% |
Analysis:
-
DC50: Approximately 8 nM
-
Dmax: ~90% degradation (at 100 nM)
-
Hook Effect: Observed at concentrations above 100 nM.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax using Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.[1]
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range to test is 0.1 nM to 10 µM.[14] Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.[3] Remove the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only control.[3]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) in a CO2 incubator.[2][3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[2][14]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][14]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using an appropriate detection reagent.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.[14]
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[2]
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Concentration Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [promega.de]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating PROTAC-Induced Cytotoxicity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when dealing with PROTAC-induced cytotoxicity in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding unexpected cytotoxicity observed during PROTAC experiments.
Q1: My PROTAC is showing cytotoxicity at concentrations where I don't observe significant target degradation. What could be the cause?
This is a common observation and can stem from several factors:
-
Off-Target Effects: The PROTAC may be degrading other essential proteins besides your target of interest. The warhead or the E3 ligase ligand component of your PROTAC could have affinities for other proteins, leading to their degradation and subsequent cytotoxicity.
-
Warhead-Related Toxicity: The small molecule inhibitor (warhead) used in your PROTAC might have its own cytotoxic effects independent of protein degradation, especially at higher concentrations.
-
Cellular Stress Responses: The PROTAC could be inducing cellular stress pathways, such as the Unfolded Protein Response (UPR) or activating inflammatory pathways like NF-κB and MAPK, leading to apoptosis.[1][2][3][4][5]
-
Solubility Issues: Poor solubility of the PROTAC can lead to the formation of aggregates that are toxic to cells.[6]
Q2: I'm observing a "hook effect" with my PROTAC, and I'm also seeing increased cytotoxicity at these higher, less effective concentrations. Why is this happening?
The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at high concentrations.[7] This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[7] The increased cytotoxicity at these concentrations is often due to the off-target effects of the free PROTAC or its components, which are present at high levels.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target cytotoxicity is crucial. Here are some strategies:
-
Rescue Experiments: If the cytotoxicity is on-target, it should be rescued by overexpressing a degradation-resistant mutant of your target protein.
-
Inactive Control PROTAC: Synthesize a control PROTAC that is structurally similar but cannot bind to either the target protein or the E3 ligase. This control should not induce degradation or on-target cytotoxicity.
-
Proteomics Analysis: Employ global proteomics to identify all proteins that are degraded upon PROTAC treatment. This can reveal unintended targets.
-
Warhead-Only Control: Test the cytotoxicity of the warhead molecule alone to understand its contribution to the overall toxicity.
Q4: Can the choice of E3 ligase ligand influence cytotoxicity?
Absolutely. Different E3 ligases have varying expression levels across different cell types. Using a PROTAC that recruits a ubiquitously expressed E3 ligase might lead to broader off-target effects compared to one that recruits a more tissue-specific E3 ligase. Additionally, some E3 ligase ligands themselves can have biological activities that contribute to cytotoxicity.
Q5: What should I do if my PROTAC is too toxic for my intended application?
If your PROTAC exhibits excessive cytotoxicity, consider the following optimization strategies:
-
Linker Modification: The length and composition of the linker can significantly impact the ternary complex formation and overall PROTAC properties. Modifying the linker can improve selectivity and reduce off-target effects.
-
Warhead Optimization: If the warhead is contributing significantly to toxicity, consider using a more selective or less toxic inhibitor.
-
E3 Ligase Ligand Selection: Explore the use of different E3 ligase ligands to alter the tissue distribution and potential off-target profile of your PROTAC.
-
Dose Optimization: Carefully titrate your PROTAC to find the lowest effective concentration that maximizes target degradation while minimizing cytotoxicity.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for common experimental issues related to PROTAC cytotoxicity.
Guide 1: High Background or Inconsistent Results in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal in untreated control wells | Cell health issues (over-confluency, contamination). | Ensure cells are healthy and in the logarithmic growth phase. Regularly check for mycoplasma contamination.[8] |
| Reagent issues (e.g., old or improperly stored reagents). | Prepare fresh reagents and store them according to the manufacturer's instructions. | |
| Assay-specific issues (e.g., phenol (B47542) red interference in MTT assay). | Use phenol red-free medium for the assay incubation period.[9] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Allow adherent cells to settle at room temperature before incubation to ensure even distribution.[8] |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. For 96-well plates, consider using a multichannel pipette.[8] | |
| "Edge effects" in microplates. | To minimize evaporation from outer wells, fill them with sterile PBS or media without cells.[8] | |
| Inconsistent results between experiments | Variations in cell culture conditions (e.g., passage number, confluency). | Standardize cell culture procedures. Use cells within a consistent and low passage number range.[8] |
| Inconsistent incubation times. | Precisely control the timing of PROTAC treatment and reagent additions for all experiments. | |
| Reagent batch-to-batch variability. | If possible, use the same batch of critical reagents for a set of comparative experiments. |
Guide 2: Unexpected Cytotoxicity Profile
| Problem | Potential Cause | Recommended Solution |
| Cytotoxicity observed at concentrations below effective degradation (low DC50) | Highly potent off-target effects. | Perform global proteomics to identify off-target proteins degraded at these low concentrations. |
| The warhead has potent cytotoxic activity independent of degradation. | Test the warhead alone at the same concentrations to assess its intrinsic toxicity. | |
| No clear dose-response in cytotoxicity | PROTAC solubility issues at higher concentrations. | Check the solubility of your PROTAC in the assay medium. Consider using a lower concentration range or a different solvent.[6] |
| Complex biological response involving both pro- and anti-proliferative pathways. | Investigate the activation of key signaling pathways (e.g., apoptosis, cell cycle) at different concentrations. | |
| Cell line-specific cytotoxicity | Differential expression of the target protein, E3 ligase, or off-target proteins. | Compare the expression levels of these key proteins across the different cell lines using Western blotting or qPCR. |
Section 3: Data Presentation
This section provides a summary of quantitative data for representative PROTACs to allow for easy comparison of their degradation potency and cytotoxic effects.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) |
| MZ1 | BRD4 | VHL | H661 | 8 | >90 | Not Specified |
| H838 | 23 | >90 | Not Specified | |||
| B-ALL cell lines (697, RS4;11) | Not Specified | >90 (at 0.25 µM) | Not Specified | |||
| AML cell lines (NB4, K562, Kasumi-1, MV4-11) | Not Specified | >90 (at 1 µM) | ~0.1 - 1 | |||
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >95 | Not Specified |
| NX-2127 | BTK | CRBN | CLL patient cells | Not Specified | ~83 | Not Specified |
| MT-802 | BTK (WT and C481S mutant) | VHL | Not Specified | 14.6 (WT), 14.9 (C481S) | Not Specified | Not Specified |
| SGK3-PROTAC1 | SGK3 | VHL | Not Specified | Not Specified | Not Specified | 0.3 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are measures of degradation efficiency. IC50 (half-maximal inhibitory concentration) is a measure of cytotoxicity. Data is compiled from multiple sources and experimental conditions may vary.[10][11][12][13][14][15][16][17][18]
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess PROTAC-induced cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Remove the old medium from the wells and add 100 µL of the PROTAC dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases 3/7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
PROTAC Treatment: Treat cells with various concentrations of the PROTAC for the desired time.
-
Reagent Preparation and Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase activity.
Protocol 3: Off-Target Protein Identification using Global Proteomics (Mass Spectrometry)
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate to determine which proteins are degraded upon PROTAC treatment.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces cytotoxicity and a vehicle control. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Validation: Validate the degradation of potential off-target proteins using an orthogonal method, such as Western blotting.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts related to PROTAC-induced cytotoxicity.
Caption: On-Target Signaling Pathway of a PROTAC leading to controlled apoptosis.
Caption: Off-Target Signaling Pathways of a PROTAC leading to unintended cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected PROTAC-induced cytotoxicity.
References
- 1. Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cllsociety.org [cllsociety.org]
- 18. researchgate.net [researchgate.net]
PROTAC Linker Stability: A Technical Support Center
Welcome to the Technical Support Center for PROTAC Linker Stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to linker stability in Proteolysis Targeting Chimera (PROTAC) development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments related to PROTAC linker stability.
Issue 1: Rapid PROTAC Degradation in In Vitro Plasma or Microsomal Assays
Question: My PROTAC exhibits a very short half-life in in vitro plasma or liver microsomal stability assays. What are the likely causes and how can I troubleshoot this?
Answer: Rapid degradation in these assays typically points to metabolic liabilities within the linker structure.
-
Potential Cause: Enzymatic cleavage. Linkers with susceptible functional groups like esters, amides, and carbamates are prone to hydrolysis by plasma esterases and proteases, or metabolism by cytochrome P450 (CYP) enzymes in liver microsomes.[1] N-dealkylation and amide hydrolysis are common metabolic reactions catalyzed by CYP3A4.[1][2]
-
Troubleshooting Steps:
-
Confirm NADPH Dependence: To determine if CYP enzymes are involved, run the microsomal stability assay with and without the cofactor NADPH. A significant reduction in degradation in the absence of NADPH confirms CYP-mediated metabolism.[3]
-
Metabolite Identification: Utilize LC-MS/MS to identify the cleavage products. This will help pinpoint the specific metabolic "soft spot" in your linker.[1]
-
Linker Modification:
-
Replace Labile Groups: Substitute metabolically unstable moieties with more stable ones, for instance, replacing an ester with an ether.[1]
-
Introduce Steric Hindrance: Adding bulky groups near a labile bond can sterically hinder enzyme access. For example, replacing a methylene (B1212753) group adjacent to an ether oxygen with a gem-dimethyl group can shield the site of metabolism.[1][3]
-
Incorporate Rigid Moieties: Replacing flexible alkyl or PEG chains with rigid structures like piperazine, piperidine, or triazole rings can enhance metabolic stability.[1][]
-
Modify Attachment Points: The point of attachment of the linker to the warhead and E3 ligase ligand can significantly impact metabolic stability. Altering the connection point may shield the linker from enzymatic degradation.[1]
-
-
Issue 2: Poor Cellular Activity Despite Good In Vitro Biochemical and Binding Assays
Question: My PROTAC demonstrates good target binding and forms a stable ternary complex in vitro, but it shows weak or no degradation activity in cell-based assays. Could linker instability be the cause?
Answer: Yes, poor cellular activity in the face of strong biochemical data often suggests problems with cell permeability or intracellular stability.[1]
-
Potential Cause: Intracellular linker cleavage. The intracellular environment contains various enzymes that can cleave the linker before the PROTAC can form a productive ternary complex.[1]
-
Troubleshooting Steps:
-
Assess Cellular Stability: Perform a cell-based linker cleavage assay to determine the intracellular half-life of your PROTAC.[1] (See Experimental Protocols section).
-
Improve Permeability:
-
Verify E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of the E3 ligase being recruited (e.g., Cereblon for thalidomide-based PROTACs).[5]
-
Check for "Hook Effect": High concentrations of a PROTAC can lead to the formation of binary complexes instead of the productive ternary complex, reducing degradation. Test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify a potential bell-shaped dose-response curve.[5]
-
Issue 3: Off-Target Effects or Unexpected Pharmacology
Question: I'm observing off-target effects or a pharmacological profile that resembles the free warhead or E3 ligase ligand. Is this related to linker cleavage?
Answer: Yes, this is a strong indication that your PROTAC is being cleaved in vivo, releasing the individual components.
-
Potential Cause: In vivo cleavage of the linker, leading to the release of the warhead and/or the E3 ligase ligand, which can then engage their respective targets independently.
-
Troubleshooting Steps:
-
In Vivo Metabolite Profiling: Conduct in vivo pharmacokinetic (PK) studies and analyze plasma and tissue samples for the parent PROTAC and its cleavage products.[1]
-
Enhance Linker Stability: Employ the linker modification strategies mentioned in "Issue 1" to design a more metabolically robust linker.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTACs?
A1: The most prevalent linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] However, more rigid linkers containing structures like piperazine, piperidine, and triazoles are also used to improve stability and conformational control.[1]
Q2: How does linker length affect PROTAC activity?
A2: Linker length is critical for the formation of a stable and productive ternary complex.[6] A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[6] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where ubiquitination sites are not accessible.[6] The optimal linker length must be determined empirically for each target and E3 ligase pair.[6]
Q3: What is the "hook effect" and how can linker design mitigate it?
A3: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) predominates over the productive ternary complex, leading to reduced degradation efficiency.[5][6] A well-designed linker can enhance ternary complex cooperativity, making the ternary complex more stable and potentially mitigating the hook effect.[6] Modifying linker flexibility, for instance by making it more rigid, can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[6]
Q4: Can the linker's attachment point influence PROTAC efficacy?
A4: Absolutely. The attachment point of the linker on both the warhead and the E3 ligase ligand significantly impacts the PROTAC's properties and degradation efficiency.[5] For thalidomide-based PROTACs, for example, attachment at the C4-position of the phthalimide (B116566) ring often results in good stability and potent degradation.[5]
Data Presentation
Table 1: Comparison of Common PROTAC Linker Types and Their Properties
| Linker Type | Composition | Key Properties | Susceptibility to Cleavage |
| Alkyl Chains | Hydrocarbon chains | Flexible, can be hydrophobic. | Generally stable, but can be susceptible to oxidative metabolism.[7] |
| PEG Linkers | Repeating ethylene (B1197577) glycol units | Hydrophilic, flexible, can improve solubility.[1][8] | Generally stable, but can be susceptible to oxidative metabolism.[7] |
| Rigid Linkers | Piperazine, piperidine, triazole, phenyl rings | More metabolically stable than flexible linkers, can improve selectivity.[1] | Generally more resistant to enzymatic cleavage. |
| Amide-containing | Amide bonds | Can impact cell permeability. | Susceptible to hydrolysis by amidases.[1] |
| Ester-containing | Ester bonds | Generally avoided for in vivo use unless a prodrug strategy is desired. | Highly susceptible to hydrolysis by plasma esterases.[1] |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a PROTAC in the presence of liver microsomes.
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC (final concentration typically 1 µM) and thaw pooled liver microsomes (e.g., human, rat) on ice.[1][3]
-
Incubation: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes (final concentration typically 0.5 mg/mL) and phosphate (B84403) buffer at 37°C for 5 minutes.[1][3]
-
Initiation: Add the test PROTAC to the mixture and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[1][3] A control reaction without NADPH should be included to assess non-CYP mediated degradation.[3]
-
Time Points and Quenching: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[1] Stop the reaction by adding a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (CLint) of the PROTAC.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma to identify degradation by plasma enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC. Thaw pooled plasma (e.g., human, rat, mouse) at 37°C.[3]
-
Incubation: Add the test PROTAC to the plasma at a final concentration (e.g., 1 µM). A control with heat-inactivated plasma can be used to differentiate between enzymatic and chemical degradation.[3]
-
Time Points and Quenching: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Quench the reaction with cold acetonitrile containing an internal standard.
-
Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.
-
Data Interpretation: Determine the percentage of the parent PROTAC remaining over time to assess its stability in plasma.
Protocol 3: Cell-Based Linker Cleavage Assay
Objective: To determine the stability of a PROTAC within a cellular environment.[1]
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line in a multi-well plate and allow cells to adhere overnight. Treat the cells with the PROTAC at a concentration known to induce degradation (e.g., 100 nM).[1]
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Sample Preparation: At each time point, wash the cells with ice-cold PBS to remove extracellular PROTAC.[1] Lyse the cells and extract the PROTAC and its potential metabolites.
-
Analysis: Analyze the cell lysates by LC-MS/MS to quantify the amount of intact PROTAC and identify any cleavage products.
-
Data Interpretation: Determine the intracellular half-life of the PROTAC.
Visualizations
Caption: Troubleshooting workflow for PROTAC linker instability.
Caption: Workflow for linker stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating CRBN Engagement of a New PROTAC: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the world of targeted protein degradation, validating the engagement of a novel Proteolysis Targeting Chimera (PROTAC) with the E3 ligase Cereblon (CRBN) is a critical first step. This guide provides an objective comparison of key experimental assays to confirm and quantify this interaction, supported by experimental data and detailed methodologies. We will explore the traditional immunomodulatory imide drug (IMiD)-based CRBN ligands—thalidomide (B1683933), lenalidomide, and pomalidomide—and compare their performance with emerging alternative binders.
The Critical Role of CRBN Engagement
A PROTAC's mechanism of action hinges on its ability to form a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, in this case, CRBN. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. Therefore, robust and quantitative validation of CRBN engagement is fundamental to the successful development of a new PROTAC.
Comparative Analysis of CRBN Ligands
The choice of CRBN ligand can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity, and overall performance. The most common ligands are derivatives of thalidomide, lenalidomide, and pomalidomide. However, newer scaffolds are being developed to improve upon the characteristics of these established binders.
Quantitative Comparison of CRBN Ligand Performance
The following tables summarize the binding affinities of common IMiD ligands to CRBN and the degradation performance of PROTACs utilizing these and alternative CRBN binders. For a true head-to-head comparison, it is crucial to evaluate different CRBN ligands within the context of the same target protein and linker system.
Table 1: Binding Affinities of IMiD Ligands to CRBN
| Ligand | Binding Affinity (KD to CRBN) | Reference |
| Thalidomide | ~250 nM | [1] |
| Lenalidomide | ~178 nM | [1] |
| Pomalidomide | ~157 nM | [1] |
Table 2: Head-to-Head Comparison of BRD4-Targeting PROTACs with Different CRBN Ligands
| CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based | BRD4 | Varies | ~15 | >95 | [2] |
| Lenalidomide-based | BRD4 | Varies | pM range | >90 | [2] |
| Pomalidomide-based | BRD4 | Varies | Sub-nanomolar to low nM | >90 |
Table 3: Performance of PROTACs with Alternative CRBN Binders
| Alternative CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Phenyl-glutarimide (PG) | BET Proteins | MV4-11 | 0.87 | >90 | [3][4] |
| Phenyl dihydrouracil (B119008) (PD) | LCK | KOPT-K1 | 0.23 | >98 | [5] |
Key Experimental Assays for Validating CRBN Engagement
A multi-faceted approach is essential to fully validate and characterize the interaction of a new PROTAC with CRBN. This typically involves a combination of biophysical, biochemical, and cell-based assays.
Ternary Complex Formation Assays
These assays directly measure the formation of the crucial POI-PROTAC-CRBN ternary complex.
-
NanoBRET™ Ternary Complex Assay (Live-Cell) : This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time monitoring of protein-protein interactions within living cells.
NanoBRET™ Ternary Complex Assay Workflow -
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) : A bead-based immunoassay that is highly sensitive and suitable for high-throughput screening of ternary complex formation.
AlphaLISA® Ternary Complex Assay Workflow
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the functional consequence of ternary complex formation: the ubiquitination of the target protein.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide-NH-C5-NH2 and Other CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant for the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Thalidomide-NH-C5-NH2, a functionalized thalidomide (B1683933) derivative for PROTAC synthesis, with other prominent CRBN ligands, including thalidomide, lenalidomide (B1683929), pomalidomide (B1683931), and iberdomide (B608038). This comparison is supported by experimental data on their binding affinities and protein degradation efficiencies, supplemented with detailed experimental protocols and illustrative diagrams to guide researchers in their drug development endeavors.
Performance Comparison of CRBN Ligands
The efficacy of a CRBN-recruiting PROTAC is fundamentally linked to the binding affinity of its CRBN ligand and its subsequent ability to induce the degradation of the target protein. While specific quantitative binding data for Thalidomide-NH-C5-NH2 is not extensively available in the public domain, its structural similarity to thalidomide suggests a comparable binding affinity. The following tables summarize the available quantitative data for established CRBN ligands, providing a valuable benchmark for comparison.
CRBN Binding Affinity
The binding affinity of various ligands to the CRBN E3 ubiquitin ligase complex has been determined using several biophysical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction, with lower values indicating higher affinity.
| Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | [1] |
| ~1.8 µM (Kd) | Surface Plasmon Resonance | ||
| Lenalidomide | ~178 nM (Kd) | Fluorescence Polarization | [1] |
| 0.64 µM (Kd) | Isothermal Titration Calorimetry | ||
| 2.694 µM (IC50) | TR-FRET | [2][3] | |
| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | [1] |
| 0.157 µM (Kd) | Surface Plasmon Resonance | [4] | |
| Iberdomide | ~150 nM (IC50) | Not Specified | [5] |
| Higher affinity than lenalidomide and pomalidomide | Biochemical/Structural studies | [6] |
Note: Binding affinities can vary depending on the specific experimental conditions, protein constructs, and assay formats used.
Target Protein Degradation
The primary function of these CRBN ligands within a PROTAC is to recruit a target protein for ubiquitination and subsequent proteasomal degradation. The efficiency of this process is often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Ikaros (IKZF1) and Aiolos (IKZF3) are well-established neosubstrates of CRBN in the presence of these ligands.
| Ligand | Target Protein | Degradation Potency (DC50) | Cell Line | Reference |
| Lenalidomide | IKZF1 | ED50: 10.2 nM | H929/IKZF1Luc | [7] |
| Pomalidomide | IKZF1 | ED50: 4.9 nM | H929/IKZF1Luc | [7] |
| Iberdomide | Ikaros (IKZF1) & Aiolos (IKZF3) | More potent and deeper degradation than lenalidomide and pomalidomide | Not Specified | [6] |
| 5-NH2-Thal | IKZF1 | Very weak degradation | Not Specified | [8] |
Note: The degradation efficiency is dependent on the specific PROTAC construct, linker, target protein ligand, and the cellular context.
Mechanism of Action and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the experimental approaches used to evaluate these CRBN ligands, the following diagrams illustrate the CRBN-mediated protein degradation pathway and a general workflow for assessing PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data is crucial for the objective comparison of CRBN ligands. Below are detailed protocols for key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for CRBN Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand to the CRBN protein.
Materials:
-
Purified recombinant human CRBN protein (or CRBN-DDB1 complex).
-
CRBN ligand (e.g., Thalidomide-NH-C5-NH2).
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the CRBN protein against the ITC buffer to ensure buffer matching.
-
Dissolve the CRBN ligand in the same ITC buffer. A small amount of DMSO can be used for solubilization, ensuring the final concentration is low and matched in both protein and ligand solutions.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the CRBN solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the ligand solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the raw heat change data for each injection.
-
Correct for the heat of dilution by subtracting the heat changes from a control experiment where the ligand is injected into the buffer alone.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[9][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding
Objective: To determine the binding affinity (IC50) of a test compound to CRBN in a competitive binding format.
Materials:
-
Tagged CRBN protein (e.g., GST- or His-tagged).
-
Fluorescently labeled CRBN ligand (tracer).
-
Terbium-conjugated anti-tag antibody (donor fluorophore).
-
Test compound (e.g., Thalidomide-NH-C5-NH2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the tagged CRBN protein, the terbium-conjugated antibody, and the fluorescent tracer.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the fluorescence ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12][13]
Western Blot for IKZF1 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of a target protein (e.g., IKZF1) in cells treated with a CRBN-recruiting PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S multiple myeloma cells).
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Gel electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
Conclusion
The selection of a CRBN E3 ligase ligand is a pivotal decision in the design of effective PROTACs. While established ligands like lenalidomide and pomalidomide offer well-characterized and potent recruitment of CRBN, newer derivatives such as iberdomide demonstrate the potential for even higher binding affinities and enhanced degradation capabilities.[6] Thalidomide-NH-C5-NH2 provides a readily functionalized scaffold for PROTAC synthesis, and its performance is anticipated to be in a similar range to its parent molecule, thalidomide. The comparative data and detailed experimental protocols provided in this guide offer a valuable framework for researchers to evaluate new and existing CRBN ligands, ultimately accelerating the development of novel therapeutics in the exciting field of targeted protein degradation.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide-NH-C5-NH2 and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between thalidomide (B1683933), functionalized with a common C5-amino linker (Thalidomide-NH-C5-NH2), and pomalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ligase. This analysis is supported by experimental data to inform the rational design of novel protein degraders for researchers, scientists, and drug development professionals.
Executive Summary
Pomalidomide-based linkers are generally favored over thalidomide-based linkers in PROTAC design. This preference is primarily due to pomalidomide's higher intrinsic binding affinity for CRBN, which frequently translates into more potent and efficient degradation of the target protein.[1][2][3][4] While both scaffolds can effectively recruit the CRBN E3 ligase, the enhanced affinity of pomalidomide (B1683931) can lead to more stable ternary complex formation, a crucial step for subsequent ubiquitination and degradation.[1][4] The 4-amino group on pomalidomide's phthalimide (B116566) ring also offers a versatile and sterically favorable point for linker attachment.[3]
Performance Comparison: Pomalidomide vs. Thalidomide
The fundamental difference between PROTACs utilizing these linkers lies in the core E3 ligase-binding moiety. Pomalidomide, a second-generation immunomodulatory drug (IMiD), was developed as a more potent analog of thalidomide. This enhanced potency is reflected in its stronger binding to CRBN and its more pronounced effect on the degradation of neosubstrates.
Quantitative Data Presentation
The following tables summarize key performance metrics for thalidomide and pomalidomide as CRBN ligands and for PROTACs derived from them. It is important to note that the performance of a PROTAC is highly dependent on the target protein, the linker, and the specific cellular context. The data presented is a synthesis of findings from multiple studies and should be considered illustrative.
Table 1: Comparative Binding Affinities to Cereblon (CRBN) [5]
| Ligand | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~250 nM |
| Pomalidomide | ~157 nM |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.
Table 2: Comparative Degradation of Neosubstrates (IKZF1 & IKZF3) in MM.1S Cells
| Compound | DC50 for IKZF1 | DC50 for IKZF3 |
| Thalidomide | >10 µM | ~1 µM |
| Pomalidomide | ~10 nM | ~5 nM |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Table 3: Representative Performance of BRD4-Targeting PROTACs [1]
| PROTAC | E3 Ligase Ligand | DC50 | Dmax |
| ARV-825 | Pomalidomide | <1 nM | >90% |
| PROTAC 1 | Thalidomide | Low nM range | >90% |
Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Mechanisms
The mechanism of action for both thalidomide- and pomalidomide-based PROTACs involves hijacking the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[2][4][6]
Caption: Mechanism of CRBN-mediated protein degradation by a PROTAC.
Experimental Protocols
Accurate characterization and comparison of PROTACs require robust experimental methodologies. Below are detailed protocols for key experiments.
Synthesis of Pomalidomide-C5-Azide Linker
This protocol describes a representative synthesis of a pomalidomide derivative with a C5 linker terminating in an azide (B81097), a versatile handle for "click chemistry" conjugation.[7]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
Step 2: Synthesis of Pomalidomide-C5-Azide
-
Dissolve the product from Step 1 (1.0 eq) in DMF.
-
Add sodium azide (NaN₃) (1.5 eq) to the solution.
-
Stir the reaction mixture at 60°C for 4 hours.
-
After cooling, dilute with water and extract with DCM three times.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting pomalidomide-C5-azide can be used for conjugation to a POI ligand via click chemistry.
PROTAC-Induced Protein Degradation Assay via Western Blot
This protocol details the quantification of target protein degradation in cultured cells treated with a PROTAC.[8]
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[8] Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[2][8]
Caption: Western Blot Workflow for PROTAC Degradation Assessment.[8]
Ternary Complex Formation Assay using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to measure the affinity of a compound to CRBN.[9]
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., pomalidomide and thalidomide). Prepare a solution of purified recombinant human CRBN/DDB1 complex and a fluorescently-labeled thalidomide tracer in an appropriate assay buffer.
-
Assay Setup: In a black, low-binding 384-well microplate, add the CRBN/DDB1 complex to a final concentration that provides a robust polarization signal with the tracer. Add the fluorescent tracer at a constant concentration (typically at or below its Kd for CRBN). Add the serially diluted test compounds.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The data is fitted to a dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound tracer.[10]
Conclusion
Both thalidomide- and pomalidomide-based linkers are effective for recruiting the CRBN E3 ligase in the design of PROTACs. However, the available data strongly suggests that pomalidomide's higher intrinsic binding affinity for CRBN often translates into more potent degradation of target proteins.[3][4] The choice between a Thalidomide-NH-C5-NH2 scaffold and a pomalidomide-based linker will ultimately depend on the specific target protein, the desired physicochemical properties of the final PROTAC, and the overall synthetic strategy. For researchers aiming to develop highly potent degraders, pomalidomide represents a more advantageous starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Measuring Cereblon Binding Affinity: A Comparative Guide to NanoBRET and Alternative Assays
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of small molecules to Cereblon (CRBN) is a critical step in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides an objective comparison of the popular NanoBRET assay with alternative methods, offering experimental data, detailed protocols, and visual workflows to inform assay selection.
Cereblon is a substrate receptor within the CUL4-DDB1 E3 ubiquitin ligase complex. Small molecules, such as immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs), can bind to Cereblon to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. The affinity of these small molecules for Cereblon is a key determinant of their efficacy. This guide focuses on the NanoBRET (Bioluminescence Resonance Energy Transfer) assay and compares it with other widely used techniques: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Quantitative Data Comparison
The selection of an appropriate assay often depends on the desired throughput, the nature of the interaction to be studied, and the available instrumentation. The following table summarizes the binding affinities (IC50 or Kd values) of well-characterized Cereblon ligands as determined by various assays. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Compound | NanoBRET (IC50) | Fluorescence Polarization (IC50) | Surface Plasmon Resonance (Kd) | Time-Resolved FRET (IC50) |
| Thalidomide | ~347.2 nM[1] | 404.6 nM[2] | - | 22.4 nM[2] |
| Lenalidomide | ~268.6 nM[1] | 296.9 nM[2] | - | 8.9 nM[2] |
| Pomalidomide | ~153.9 nM[1] | 264.8 nM[2] | - | 6.4 nM[2] |
| Iberdomide | More potent than lenalidomide[3] | - | - | - |
| CC-220 | - | - | - | 60 nM[4] |
Signaling Pathway and Mechanism of Action
Cereblon-recruiting small molecules function by bringing a target protein into proximity with the E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase-Recruiting PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, enabling the targeted degradation of disease-causing proteins previously deemed "undruggable." These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest. A critical determinant of a PROTAC's success lies in the strategic selection of an E3 ubiquitin ligase and its corresponding recruiting ligand. This guide offers a comparative analysis of various E3 ligase-recruiting PROTACs, presenting a synthesis of experimental data, detailed methodologies for key assays, and visual diagrams to elucidate critical pathways and workflows.
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] While the human genome encodes over 600 E3 ligases, only a handful have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] This guide will focus on a comparative analysis of PROTACs developed with ligands for various E3 ligases, including the well-established Cereblon (CRBN) and von Hippel-Lindau (VHL), as well as other notable and emerging ligases.
Performance Comparison of PROTACs Recruiting Different E3 Ligases
The efficacy of a PROTAC is contingent on a multitude of factors, with the choice of E3 ligase significantly influencing its degradation potency (DC50) and maximal degradation level (Dmax). The following tables provide a summary of the performance of PROTACs recruiting different E3 ligases for the degradation of various target proteins. It is important to note that direct head-to-head comparisons of PROTACs with the same target binder and linker but different E3 ligase ligands are limited in the literature. Therefore, the data presented here is compiled from various studies and should be interpreted within the context of the different experimental systems.
Table 1: Performance of VHL-Recruiting PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| ARV-110 | Androgen Receptor | ~1 nM | >95% | VCaP |
| DT2216 | BCL-XL | 63 nM | 90.8% | MOLT-4 |
| PROTAC 8o | KRAS G12D | 2.5 nM | >90% | MIA PaCa-2 |
| Degrader 68 | EGFR L858R | 5.0 nM | >90% | HCC-827 |
Note: Data compiled from multiple sources.[3][4] Performance may vary based on specific experimental conditions.
Table 2: Performance of CRBN-Recruiting PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| ARV-471 | Estrogen Receptor α | <5 nM | >90% | MCF7 |
| BETd-246 | BET Bromodomains | Sub-nanomolar | >90% | Triple-Negative Breast Cancer PDX |
| P13I | Bruton Tyrosine Kinase (BTK) | Not specified | High | B-Cell Malignancy Models |
| Degrader 69 | EGFR L858R | 11 nM | >90% | HCC-827 |
Note: Data compiled from multiple sources.[4][5] Performance may vary based on specific experimental conditions.
Table 3: Performance of PROTACs Recruiting Other E3 Ligases
| PROTAC | E3 Ligase | Target Protein | DC50 | Dmax | Cell Line |
| Nutlin-based | MDM2 | BRD4 | Micromolar | Not specified | Not specified |
| SNIPER(ER) | IAP | Estrogen Receptor α | 30 nM | >90% | MCF7 |
| CCW 28-3 | RNF4 | BRD4 | Not specified | Not specified | Not specified |
| BT1 | RNF114 | BCR-ABL | Not specified | High | Leukemia cells |
Note: Data compiled from multiple sources.[6][7][8] The development of PROTACs for these E3 ligases is an active area of research.
Key Considerations in E3 Ligase Selection
The choice between different E3 ligases is a critical step in PROTAC design and can significantly impact the therapeutic potential of the molecule.
-
Expression Profile and Cellular Localization : The expression levels and subcellular localization of the E3 ligase can dictate the PROTAC's efficacy and tissue specificity. For instance, CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus.[] This can influence the accessibility of the PROTAC to its target protein.
-
Ternary Complex Cooperativity : The stability and cooperativity of the ternary complex are crucial for efficient protein degradation. The nature of the E3 ligase, the target protein, and the PROTAC itself all contribute to the thermodynamics of ternary complex formation.[1]
-
Clinical Development and "Druggability" : CRBN and VHL are the most clinically advanced E3 ligases for PROTACs, with several molecules in clinical trials.[10] Ligands for these E3 ligases have been extensively optimized for their drug-like properties.
-
Emerging E3 Ligases : Expanding the repertoire of E3 ligases is a key focus in the field to overcome potential resistance mechanisms and to enable more specific targeting of proteins in different cellular compartments or tissues.[2][7] Novel E3 ligases like KEAP1, RNF4, RNF114, and various DCAFs are being actively explored.[6][7][11]
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of a PROTAC's activity and mechanism of action is essential for its development. The following are detailed protocols for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[12]
Materials:
-
Cell culture reagents and the appropriate cell line.
-
PROTAC compound (stock solution in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF or nitrocellulose).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]
Materials:
-
Materials from Protocol 1.
-
Proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation (IP) buffer.
-
Antibody against the target protein for IP.
-
Protein A/G beads.
-
Antibody against ubiquitin.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with a proteasome inhibitor (e.g., MG132) for a shorter time period (e.g., 2-4 hours).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Elution and Western Blot: Elute the immunoprecipitated protein and perform a Western blot.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[12]
Protocol 3: Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.[13]
Example: Co-Immunoprecipitation (Co-IP)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and lyse as described previously.
-
Immunoprecipitation: Immunoprecipitate the target protein.
-
Western Blot: Elute the immunoprecipitated complexes and perform a Western blot.
-
Detection: Probe the membrane with antibodies against the target protein and the E3 ligase (e.g., VHL or CRBN). The presence of the E3 ligase in the immunoprecipitate of the target protein in the PROTAC-treated sample confirms ternary complex formation in a cellular context.
Other techniques to assess ternary complex formation include Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[13]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.
Caption: General mechanism of action for a PROTAC.
Caption: A typical experimental workflow for evaluating a PROTAC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating PROTAC-Induced Ubiquitination and Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's ubiquitin-proteasome system.[1] This unique mechanism necessitates a rigorous and multi-faceted validation process to confirm on-target degradation, elucidate the mechanism of action, and assess specificity.
This guide provides an objective comparison of key experimental methods to validate PROTAC-induced ubiquitination and subsequent protein degradation. It includes detailed protocols for essential assays, a quantitative comparison of their performance, and visual workflows to aid in the design and interpretation of your experiments.
The PROTAC Mechanism of Action: A Stepwise Validation Approach
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The validation of a PROTAC's function logically follows its mechanism of action, which can be broken down into three key stages:
-
Ternary Complex Formation: The PROTAC must effectively bridge the target protein and the E3 ligase to form a stable ternary complex.
-
Target Ubiquitination: The recruited E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.
-
Target Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
A comprehensive validation strategy should include assays that interrogate each of these steps.
Comparative Analysis of Key Validation Assays
A robust validation of PROTAC-induced ubiquitination and degradation relies on a combination of orthogonal assays. The choice of methods will depend on the stage of development, available resources, and the specific scientific questions being addressed.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blotting | Immunoassay to detect and quantify specific proteins in a complex mixture.[2] | DC50, Dmax, Time-course of degradation.[1] | Low to Medium | Widely accessible, provides molecular weight information, relatively inexpensive.[1] | Semi-quantitative, labor-intensive, requires specific antibodies.[1] |
| Immunoprecipitation (IP) - Western | Enrichment of the target protein followed by Western blotting to detect ubiquitination.[3] | Target ubiquitination levels. | Low | Directly demonstrates ubiquitination of the endogenous protein.[3] | Can be technically challenging, requires high-quality antibodies for both IP and blotting. |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[4] | Global protein abundance changes, off-target identification. | Low | Comprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.[1] | Technically complex, expensive, requires specialized equipment and expertise. |
| NanoBRET™/HiBiT® Live-Cell Assays | Bioluminescence-based assays measuring target engagement, ternary complex formation, or protein levels in real-time.[5] | Target Occupancy (IC50), Ternary Complex Formation (EC50), Protein Degradation (DC50, Dmax).[6] | High | Real-time kinetics in live cells, high sensitivity, suitable for screening.[5] | Requires genetic modification of cells (e.g., tagging the protein of interest).[5] |
| In Vitro Ubiquitination Assay | Reconstituted cell-free system to directly measure the ubiquitination of a purified target protein.[7] | Ubiquitination efficiency. | Medium to High | Directly confirms the PROTAC's mechanism of action, can be adapted for high-throughput screening.[1] | Does not fully recapitulate the cellular environment. |
| Cell Viability Assays (e.g., CellTiter-Glo®) | Measures the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.[7] | IC50. | High | Provides a functional readout of PROTAC activity, high-throughput. | Indirect measure of degradation, can be confounded by off-target toxicity. |
Key Parameters:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.[1]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved. This parameter reflects the efficacy of the PROTAC.[1]
-
IC50 (Inhibitory Concentration 50): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
-
EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.
Quantitative Data Summary: A Comparative Overview
The following tables summarize representative quantitative data for various PROTACs, providing a comparative overview of their degradation capabilities. Note: Data is compiled from various sources and experimental conditions may differ.
Table 1: DC50 and Dmax Values for Pomalidomide-based PROTACs Targeting Various Proteins [8]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | 293T | 1.8 | >98 |
| ARV-771 | BRD4 | LNCaP | 1 | >95 |
| Compound A | RIPK2 | THP-1 | 6.3 | >90 |
| Compound B | IRAK4 | ABC-DLBCL | 25 | ~85 |
Table 2: Comparative Degradation Potency (DC50) of Covalent and Reversible Covalent PROTACs Targeting BTK [9]
| PROTAC | Description | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | Non-covalent | Mino | 2.2 | 97 |
| IR-1 | Irreversible Covalent | Mino | 4.6 | 96 |
| RC-3 | Reversible Covalent | Mino | 24 | 92 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[2]
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and an imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in complete growth medium. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.[1]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Clarify the lysates by centrifugation and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Incubate with a primary antibody for a loading control protein.[1]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[1]
Protocol 2: Immunoprecipitation for Target Ubiquitination
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[10]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132).
-
Denaturing lysis buffer (e.g., buffer containing 1% SDS).
-
Dilution buffer.
-
Antibody specific to the target protein.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Antibody that recognizes ubiquitin for Western blotting.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[10]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[10]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody coupled to protein A/G beads.[10]
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear of ubiquitinated protein in the PROTAC-treated sample confirms ubiquitination.[10]
Protocol 3: Quantitative Proteomics for On- and Off-Target Analysis
This protocol describes a typical workflow for quantitative proteomics using Tandem Mass Tag (TMT) labeling to assess the global effects of a PROTAC.[4]
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. Label the peptides from each condition with a different TMT reagent.[4]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Process the raw data using specialized software to identify and quantify thousands of proteins. Compare the protein abundance between the PROTAC-treated and vehicle control samples to identify on-target degradation and any off-target effects.[4]
Conclusion
The validation of PROTAC-induced ubiquitination and degradation is a critical process that requires a well-thought-out, multi-faceted approach. By employing a combination of orthogonal assays, researchers can build a robust data package to confirm the mechanism of action, assess potency and selectivity, and ultimately advance the development of novel protein-degrading therapeutics. This guide provides a framework for designing and executing these essential validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Assessing the Selectivity of a Thalidomide-Based Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to assess the selectivity of thalidomide-based degraders, which utilize the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation.[1] The selectivity of these compounds is a critical parameter, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[2] We will explore supporting experimental data and provide detailed protocols for key validation techniques.
Mechanism of Action and the Challenge of Selectivity
Thalidomide-based degraders are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[3] They consist of a ligand that binds to the POI, a linker, and a thalidomide-based ligand that recruits the CRBN E3 ligase.[1] This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[1]
A primary concern with thalidomide-based degraders is the potential for off-target degradation. This can be driven by the inherent properties of the thalidomide (B1683933) moiety, which can induce the degradation of "neosubstrates" not naturally targeted by CRBN, such as the transcription factors IKZF1 and IKZF3.[4][5] Therefore, a rigorous assessment of selectivity is essential during the development of these degraders.
Comparative Performance of a Hypothetical Thalidomide-Based Degrader
To illustrate the assessment of selectivity, let's consider a hypothetical thalidomide-based degrader, "Degrader-X," designed to target a specific kinase. The following table summarizes its performance in comparison to a VHL-based degrader targeting the same kinase.
| Feature | Degrader-X (Thalidomide-based) | Alternative Degrader (VHL-based) |
| Target Protein | Kinase Y | Kinase Y |
| On-Target DC50 | 10 nM | 25 nM |
| On-Target Dmax | >95% | >90% |
| Key Off-Target (Neosubstrate) | IKZF1 (DC50 = 150 nM) | None |
| Other Significant Off-Targets | Zinc Finger Protein Z (DC50 = 500 nM) | Kinase Z (structurally similar to Y) |
This data is illustrative and intended for comparative purposes.
Gold Standard for Selectivity Assessment: Global Proteomics
Mass spectrometry-based quantitative proteomics is the definitive method for evaluating the selectivity of a degrader across the entire proteome.[6] This unbiased approach identifies and quantifies thousands of proteins, providing a comprehensive view of on-target and off-target effects.[4]
Comparison of Proteomics Methods for Selectivity Profiling
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Tag (TMT) | Isobaric labeling for relative quantification of peptides from multiple samples in a single MS run. | High multiplexing capacity, precise quantification. | Can underestimate protein abundance changes. |
| Data-Independent Acquisition (DIA) | All peptide ions within a selected m/z range are fragmented, providing a comprehensive dataset. | High reproducibility, good proteome coverage. | Complex data analysis. |
| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different runs. | Simple workflow, no labeling required. | Lower throughput, susceptible to run-to-run variation. |
This table is based on information from various sources.[2]
Key Experimental Protocols
Global Proteomics-Based Selectivity Assessment
This protocol outlines the steps for a TMT-based proteomics experiment to assess the selectivity of a thalidomide-based degrader.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the degrader).[2]
-
-
Cell Lysis and Protein Extraction:
-
Protein Digestion and TMT Labeling:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.[6]
-
Digest proteins into peptides using trypsin.
-
Label the peptide samples from different treatment conditions with TMT reagents.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Validation of On-Target and Off-Target Degradation by Western Blot
Western blotting is a targeted approach to validate the degradation of the POI and any potential off-targets identified through proteomics.[1]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the degrader and lyse them.
-
Determine the protein concentration of each lysate to ensure equal loading.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Visualization and Analysis:
Visualizing Mechanisms and Workflows
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Workflow for global proteomics-based selectivity assessment.
Caption: Logical relationship for assessing selectivity.
References
Validating PROTAC Efficacy: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a Proteolysis Targeting Chimera (PROTAC) is paramount to successful therapeutic development. This guide provides an objective comparison of critical control experiments for PROTAC validation, complete with experimental protocols and data presentation formats to ensure rigorous and reliable results.
PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1] This unique mechanism necessitates a comprehensive suite of control experiments to unequivocally demonstrate that the observed biological effects are a direct consequence of the PROTAC's intended activity: the specific, E3 ligase-mediated ubiquitination and subsequent proteasomal degradation of the target protein of interest (POI).[2][3]
The PROTAC Mechanism of Action: A Three-Step Process
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[4] Its mechanism can be summarized in three key steps: the formation of a ternary complex between the POI and the E3 ligase, the subsequent poly-ubiquitination of the POI, and finally, the recognition and degradation of the ubiquitinated POI by the 26S proteasome.[3][5]
References
A Comparative Guide to PROTAC Efficacy: Unpacking DC50 and Dmax Values
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The efficacy of these heterobifunctional molecules is primarily defined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This guide provides a comparative analysis of DC50 and Dmax values for various PROTACs, supported by detailed experimental methodologies and visual representations of the underlying biological processes.
Understanding the Key Metrics: DC50 and Dmax
The potency and efficacy of a PROTAC are quantitatively assessed by its DC50 and Dmax values.[1]
-
DC50 (Half-Maximal Degradation Concentration): This value represents the concentration of a PROTAC required to degrade 50% of the target protein.[2] A lower DC50 value indicates a more potent PROTAC.
-
Dmax (Maximum Degradation): This value signifies the maximum percentage of the target protein that can be degraded by the PROTAC.[2] A higher Dmax value suggests a more efficacious PROTAC.
These parameters are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC candidates during drug development.[2]
Comparative Degradation Profiles of PROTACs
The following tables summarize the DC50 and Dmax values for a selection of PROTACs targeting key proteins implicated in cancer: Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), and the oncogenic KRAS G12C mutant.
BRD4-Targeting PROTACs
BRD4 is a critical regulator of oncogene transcription, making it a prime target in oncology.[3]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Burkitt's Lymphoma (BL) cells | <1 | >95 |
| dBET6 | Thalidomide (CRBN) | BRD4 | HEK293T | 6 | 97 |
Table 1: Comparison of BRD4-targeting PROTACs. Data sourced from Axon Medchem and R&D Systems.[4]
BTK-Targeting PROTACs
BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | Pomalidomide (CRBN) | BTK | Mino (mantle cell lymphoma) | 2.2 | 97 |
| IR-2 | Pomalidomide (CRBN) | BTK | Mino (mantle cell lymphoma) | <10 | ~90 |
| RC-1 | Pomalidomide (CRBN) | BTK | MOLM-14 | 6.6 | >85 |
Table 2: Comparison of BTK-targeting PROTACs. Data sourced from various studies.[5][6]
KRAS G12C-Targeting PROTACs
The KRAS G12C mutation is a common driver in various cancers, and developing effective therapies has been a long-standing challenge.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| LC-2 | VHL Ligand | KRAS G12C | NCI-H2030 | 0.59 | ~80 |
| LC-2 | VHL Ligand | MIA PaCa-2 | 0.32 | ~75 | |
| LC-2 | VHL Ligand | SW1573 | 0.76 | ~90 | |
| LC-2 | VHL Ligand | NCI-H23 | 0.25 | ~90 | |
| YN14 | VH032 (VHL) | KRAS G12C | MIA PaCa-2 | Nanomolar range | >95 |
| KP-14 | Pomalidomide (CRBN) | KRAS G12C | NCI-H358 | ~1.25 | Not specified |
Table 3: Comparison of KRAS G12C-targeting PROTACs. Data sourced from multiple research articles.[7][8]
Experimental Protocols for Determining DC50 and Dmax
The accurate determination of DC50 and Dmax values relies on robust and reproducible experimental protocols. Western blotting is the most common method used for this purpose.
Protocol: Western Blot for Protein Degradation
This protocol outlines the key steps for quantifying target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range spans from picomolar to micromolar to cover the full dose-response curve.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1]
-
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the PROTAC mechanism and the experimental workflow.
Signaling Pathways Targeted by PROTACs
PROTAC-mediated degradation of target proteins has significant downstream effects on cellular signaling pathways.
BRD4 Degradation Pathway
Degradation of BRD4 by PROTACs leads to the downregulation of oncogenes such as c-MYC, which are critical for cancer cell proliferation and survival.
This comparative guide provides a foundational understanding of how to assess and compare the efficacy of different PROTACs. By leveraging standardized experimental protocols and clear data presentation, researchers can accelerate the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to PROTAC Selectivity: The Critical Impact of Linker Optimization
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of specific proteins rather than simple inhibition.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is far more than a simple spacer; it is a critical determinant of the PROTAC's efficacy and, most importantly, its selectivity.[1][3] Optimizing the linker's length, composition, and attachment points can dramatically influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase), allowing for the selective degradation of a specific protein, even among highly homologous family members.[1][4][5]
This guide provides an objective comparison of how different linker strategies impact PROTAC selectivity, supported by experimental data and detailed methodologies for key assessment assays.
The PROTAC Mechanism of Action
PROTACs work by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] By forming a ternary complex, the PROTAC brings the target protein into close proximity with an E3 ligase, which then tags the target with ubiquitin.[2] This polyubiquitination marks the protein for destruction by the 26S proteasome, after which the PROTAC can act again catalytically.[2] The geometry and stability of this ternary complex are paramount for efficient ubiquitination, and this is where the linker plays its decisive role.[3]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
Safety Operating Guide
Proper Disposal of Thalidomide-NH-C5-NH2 Hydrochloride: A Comprehensive Guide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals: This document provides a detailed, step-by-step protocol for the safe handling and disposal of Thalidomide-NH-C5-NH2 hydrochloride. As a derivative of thalidomide (B1683933), this compound must be handled with extreme caution due to its presumed teratogenic potential.[1] Adherence to these procedures, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines, is mandatory. All materials contaminated with thalidomide analogs must be treated as hazardous waste.[2]
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds, with the primary health concern being their potential to cause severe birth defects.[1] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[3]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[3]
-
Environmental Hazard: Potential to harm aquatic life if released. Disposal into drains or general trash is strictly prohibited.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or as contaminated materials).[1]
| PPE Category | Equipment Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves provides a robust barrier against dermal absorption. The outer glove can be safely removed if contamination occurs.[1] |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect the eyes from dust particles and accidental splashes.[4] |
| Body Protection | A disposable, back-closing lab coat with knit cuffs provides full-body coverage and prevents contamination of personal clothing.[4] |
| Respiratory Protection | An N95 respirator at a minimum is necessary when handling the compound. A powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when there is a risk of aerosol or dust generation.[1][4] |
| Foot Protection | Disposable, slip-resistant shoe covers prevent the tracking of contaminants out of the laboratory.[5] |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, gowns, bench paper, and contaminated wipes, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[3] The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, compatible, and clearly labeled hazardous liquid waste container.[6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[6]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[1][7]
2. Decontamination:
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces within the chemical fume hood or designated handling area with a suitable decontamination solution (e.g., a solution of detergent and water, followed by a rinse with a suitable solvent, as recommended by your EHS department). All cleaning materials used for decontamination should be disposed of as solid hazardous waste.[1][3]
-
Non-Disposable Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure. If a validated procedure is not available, the equipment should be disposed of as hazardous waste.[6]
3. Container Management and Labeling:
-
All waste containers must be kept securely sealed when not in use and stored in a designated, secure, and well-ventilated area.[6]
-
Each container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and relevant hazard symbols (e.g., toxic, reproductive hazard).
4. Final Disposal:
-
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of in accordance with all applicable local, state, and federal regulations.[7][8]
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted treatment facility.[9]
-
Arrange for pick-up and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Protocols: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Use an absorbent material to contain the spill.[3]
-
Decontaminate: Wearing appropriate PPE, decontaminate the area twice.[10] Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. packageinserts.bms.com [packageinserts.bms.com]
Essential Safety and Operational Guide for Handling Thalidomide-NH-C5-NH2 Hydrochloride
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.[3] The following PPE is required when handling Thalidomide-NH-C5-NH2 hydrochloride:
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-grade, chemical-resistant gloves (e.g., nitrile) meeting ASTM D6978 standard. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5] |
| Body Protection | Disposable Gown | A long-sleeved, solid-front, back-closing disposable gown resistant to chemical permeation. Cuffs should be tight-fitting (knit or elastic).[5][6] |
| Coveralls ("Bunny Suit") | For head-to-toe protection, especially during activities with a high risk of aerosol or dust generation.[6] | |
| Eye and Face Protection | Safety Goggles | Required to protect against spills or splashes. Safety glasses with side shields are not sufficient.[5] |
| Face Shield | Can be used in conjunction with goggles for full facial protection.[6] | |
| Respiratory Protection | N95 Respirator or Higher | A fit-tested N95 respirator is necessary if there is a risk of generating dust or aerosols. Surgical masks do not provide adequate respiratory protection. For unpacking non-plastic containers or in case of spills, a more protective respirator like an elastomeric half-mask with a multi-gas cartridge and P100-filter may be required.[3][5][6] |
| Foot Protection | Shoe Covers | Two pairs of disposable shoe covers must be worn over footwear.[5] |
II. Operational Plan: Handling and Weighing
All handling of this compound must occur in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize exposure risk.[2][4][7]
Experimental Protocol: Weighing Solid Compound
-
Preparation:
-
Ensure the chemical fume hood or glove box is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Cover the work surface with disposable bench paper.
-
-
Weighing:
-
Perform all manipulations within the containment device.
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
Carefully transfer the desired amount of the solid compound, avoiding the generation of dust.
-
-
Post-Weighing:
-
Securely close the primary container of this compound.
-
Decontaminate the weighing utensils and any surfaces.
-
Dispose of all contaminated disposable materials (bench paper, weigh boats, gloves, etc.) as hazardous waste.
-
III. Disposal Plan
Waste containing this compound must be segregated and treated as hazardous waste.[3]
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Solid Waste: Collect all disposable items that have come into contact with the compound (e.g., gloves, wipes, contaminated labware) in a dedicated, clearly labeled, and sealable hazardous waste container.[2][4]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.[4]
-
-
Container Management:
-
Decontamination:
-
Final Disposal:
IV. Workflow and Logical Relationships
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
